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  • Product: 1,2,3-Tri-O-galloyl-beta-D-glucose
  • CAS: 84415-91-8

Core Science & Biosynthesis

Foundational

The Dual Pharmacological Profile of 1,2,3-Tri-O-galloyl-beta-D-glucose in Cancer: Intrinsic Apoptosis vs. Chemotherapeutic Antagonism

Executive Summary 1,2,3-Tri-O-galloyl-beta-D-glucose (1,2,3-triGG) is a naturally occurring hydrolyzable gallotannin found in medicinal plants such as Cornus officinalis and Paeonia lactiflora. In the field of oncology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,3-Tri-O-galloyl-beta-D-glucose (1,2,3-triGG) is a naturally occurring hydrolyzable gallotannin found in medicinal plants such as Cornus officinalis and Paeonia lactiflora. In the field of oncology, 1,2,3-triGG presents a highly complex, dual-faceted mechanism of action. On one hand, it functions as a potent intrinsic anti-tumor agent by suppressing oncogenic transcription factors (STAT3, NF-κB) and inducing DNA damage-mediated apoptosis. Conversely, its unique structural biology—specifically the presence of six vicinal diol moieties (VDMs)—creates a critical drug-drug interaction, potently antagonizing boronic acid-based chemotherapies like Bortezomib (BTZ) in multiple myeloma. This technical guide dissects both pathways, providing actionable protocols and structural insights for drug development professionals.

Intrinsic Anti-Tumor Mechanisms: The Pro-Apoptotic Axis

Galloyl glucoses, including 1,2,3-triGG and its heavily studied analog 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG), drive cancer cell death through a multi-tiered signaling cascade that disrupts tumor survival at both the genomic and proteomic levels 1.

  • Transcription Factor Inhibition: Molecular docking and transcriptome analyses reveal that 1,2,3-triGG exhibits strong binding affinity for STAT3 and NF-κB. By binding to these transcription factors, 1,2,3-triGG prevents their nuclear translocation, thereby silencing the downstream expression of pro-survival and pro-inflammatory genes 2.

  • DNA Damage Response (DDR): Exposure to galloyl glucoses induces the phosphorylation of histone H2AX (γ-H2AX) and CHK2, which are primary sensors of severe double-strand DNA breaks. This genomic stress triggers the stabilization and accumulation of the p53 tumor suppressor protein 1.

  • Caspase Cascade Activation: The accumulation of unrepairable DNA damage leads to the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c into the cytosol. This event initiates the cleavage of procaspase-9 and executioner caspase-3, culminating in the degradation of poly(ADP-ribose) polymerase (PARP) and terminal apoptosis 3.

The Structural Paradox: Bortezomib Antagonism via Vicinal Diol Moieties

While 1,2,3-triGG possesses intrinsic anti-cancer properties, it poses a severe contraindication for patients undergoing treatment with Bortezomib (BTZ), a first-in-class proteasome inhibitor used extensively for Multiple Myeloma (MM) 4.

  • The Chemical Mechanism: BTZ functions by forming a covalent bond between its boronic acid group and the catalytic N-terminal threonine of the 20S proteasome. However, the vicinal diol moieties (VDMs) present on the galloyl groups of 1,2,3-triGG act as chemical decoys. They react directly with the boronic acid of BTZ, forming a stable boronate ester complex. This completely neutralizes the drug in the extracellular space before it can reach the intracellular proteasome 4.

  • Structure-Activity Relationship (SAR): 1,2,3-triGG contains 6 VDMs. Interestingly, its Antagonistic Index (AI = 42) indicates a lower antagonistic potency compared to other 6-VDM gallotannins (such as 1,3,6-triGG, which has an AI of 2). This demonstrates that spatial configuration—specifically the absence of a galloyl group at the C-6 position of the glucose core in 1,2,3-triGG—reduces its steric ability to efficiently capture BTZ compared to its isomers [[4]]().

Mandatory Visualization: The Dual Pathway

G cluster_intrinsic Intrinsic Anti-Tumor Pathway cluster_extrinsic Drug Interaction (Bortezomib Antagonism) TGG 1,2,3-tri-O-galloyl-β-D-glucose (1,2,3-triGG) STAT3 Inhibits STAT3 & NF-κB TGG->STAT3 Intracellular Signaling VDM Vicinal Diol Moieties (VDMs) TGG->VDM Structural Feature DNA DNA Damage (γ-H2AX, p53) STAT3->DNA Apop Caspase-3/9 Activation & Apoptosis DNA->Apop BTZ Binds Boronic Acid of BTZ VDM->BTZ Surv Proteasome Inhibition Blocked (Cancer Cell Survival) BTZ->Surv

Figure 1: The dual pharmacological pathways of 1,2,3-triGG in cancer cell models.

Experimental Methodologies

Protocol A: Assessing BTZ Antagonism via Resazurin Reduction Assay

Objective: To quantify the Antagonistic Index (AI) of 1,2,3-triGG against Bortezomib in RPMI 8226 Multiple Myeloma cells. Causality & Self-Validation: We utilize Resazurin rather than the standard MTT assay. Gallotannins like 1,2,3-triGG possess strong intrinsic antioxidant properties that can directly reduce tetrazolium salts (MTT) in the absence of living cells, leading to false-positive viability signals. Resazurin mitigates this chemical interference, ensuring the viability readout strictly correlates with cellular metabolic activity. Furthermore, a cell-free control well containing only 1,2,3-triGG and Resazurin is mandatory to subtract any residual background reduction, creating a self-validating assay system.

Step-by-Step Workflow:

  • Cell Seeding: Seed RPMI 8226 cells at 1×104 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

  • Treatment Matrix: Treat cells with BTZ alone (e.g., 1–10 nM), 1,2,3-triGG alone (10–50 µM), and a combination matrix of both. Include a cell-free background control for the highest concentration of 1,2,3-triGG.

  • Incubation: Incubate the treated plates for 72 hours.

  • Reagent Addition: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Quantification: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) using a microplate reader.

  • Data Analysis: Calculate the Antagonistic Index (AI) using the Chou-Talalay method to quantify the rightward shift in BTZ's IC50 curve.

Protocol B: Validating the Intrinsic Apoptotic Axis via Western Blotting

Objective: To confirm the activation of the DNA Damage Response (DDR) and caspase cascade by 1,2,3-triGG. Causality & Self-Validation: To prove that cell death is driven by apoptosis rather than necrosis, we must probe for the specific cleavage of PARP (yielding an 89 kDa fragment) and the phosphorylation of H2AX (γ-H2AX). Measuring total PARP alongside cleaved PARP acts as an internal stoichiometric control. If total PARP depletes without the appearance of the 89 kDa fragment, necrotic or alternative degradation pathways must be suspected.

Step-by-Step Workflow:

  • Treatment: Treat target cancer cells (e.g., A549 or HL-60) with IC50 concentrations of 1,2,3-triGG for 24 and 48 hours.

  • Lysis: Lyse cells in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors (crucial for preserving the transient γ-H2AX phospho-signal).

  • Standardization: Quantify protein using a BCA assay to ensure equal loading (20 µ g/lane ).

  • Electrophoresis & Transfer: Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA (avoid milk for phospho-antibodies to prevent high background) and probe with primary antibodies against γ-H2AX, Cleaved Caspase-3, and PARP.

  • Detection: Detect using Enhanced Chemiluminescence (ECL) and normalize densitometry against a GAPDH or β-actin loading control.

Quantitative Data Summaries

Table 1: Structure-Activity Relationship (SAR) of Gallotannins and BTZ Antagonism

Compound Vicinal Diol Moieties (VDMs) Antagonistic Index (AI)* Structural Note
Gallic Acid (GA) 2 ~1.5 Monomer baseline
1,2,3-triGG 6 42 Lacks C-6 galloyl group; lower steric hindrance
1,3,6-triGG 6 2 Optimal C-6 positioning for BTZ capture
PGG 10 >100 Maximum VDM saturation

*Note: A higher AI value in this specific assay indicates reduced antagonistic potency. Data synthesized from comparative gallotannin SAR studies 4.

Table 2: Modulation of Key Oncogenic Markers by Galloyl Glucoses

Marker Functional Role Expression/State post-Treatment Pathway Implication
STAT3 Transcription Factor Decreased / Dephosphorylated Loss of pro-survival signaling
γ-H2AX DNA Damage Sensor Highly Phosphorylated Double-strand DNA breaks
Caspase-3 Executioner Protease Cleaved (Active) Terminal apoptosis execution
VEGF Angiogenesis Factor Downregulated Inhibition of tumor vascularization

(Data representative of galloyl glucose mechanisms in solid tumors 213)

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Exploratory

1,2,3-Tri-O-galloyl-beta-D-glucose: A Comprehensive Technical Guide on Physicochemical Profiling, Extraction, and Pharmacological Mechanisms

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of natural product drug discovery, hydrolyzable tannins—specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of natural product drug discovery, hydrolyzable tannins—specifically gallotannins—have emerged as critical modulators of both metabolic and oncological pathways. 1,2,3-Tri-O-galloyl-beta-D-glucose is a highly hydroxylated gallotannin identified in medicinal plants such as Eucalyptus globulus and post-fermented tea formulations like Xiaoyao San.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive data. We will deconstruct the physicochemical properties of this molecule, establish a self-validating extraction protocol, and critically analyze the structure-activity relationships (SAR) that dictate its behavior in complex biological systems—most notably its profound antagonistic interaction with the chemotherapeutic agent Bortezomib.

Chemical Identity & Physicochemical Profiling

The structural core of 1,2,3-Tri-O-galloyl-beta-D-glucose consists of a central β -D-glucopyranose ring esterified by three galloyl (3,4,5-trihydroxybenzoyl) groups at the C1, C2, and C3 positions. This specific configuration yields a dense array of vicinal diol moieties (VDMs), which act as the primary pharmacophores for its biological reactivity.

Quantitative Data Summary

The following table synthesizes the critical physical and chemical parameters necessary for formulation and analytical tracking 123.

ParameterValueAnalytical Significance
CAS Registry Number 84415-91-8Primary identifier for chemical sourcing.
Molecular Formula C27​H24​O18​ Dictates exact mass for high-res MS.
Monoisotopic Mass 636.096 DaTarget mass for MS/MS parent ion selection.
Lipophilicity (AlogP) -0.28 to 1.21Indicates high hydrophilicity; requires polar extraction solvents.
H-Bond Donors (HBD) 11Drives strong protein-ligand interactions (e.g., NF-κB).
H-Bond Acceptors (HBA) 18Contributes to high Topological Polar Surface Area (TPSA).
TPSA ~310.66 ŲExceeds Lipinski's rule limit (140 Ų), predicting poor passive GI absorption.
Pred. Collision Cross Section 232.1 ŲIon mobility reference for the [M−H]− adduct (m/z 635.088).

Self-Validating Extraction & Isolation Methodology

To isolate 1,2,3-Tri-O-galloyl-beta-D-glucose from complex matrices like Eucalyptus globulus leaves or post-fermented tea 45, a rigorous, step-by-step protocol is required.

Mechanistic Rationale: Gallotannins are highly polar and prone to oxidation. We utilize a gradient size-exclusion/adsorption chromatography approach (Sephadex LH-20) because the cross-linked dextran matrix selectively retains highly hydroxylated aromatic rings via hydrogen bonding, allowing non-phenolic bulk to wash through.

Step-by-Step Protocol
  • Defatting: Mill 50g of dried biomass and macerate in 500 mL of hexane for 24 hours. Discard the hexane. Causality: Removes lipophilic waxes and chlorophylls that would foul downstream chromatography columns.

  • Primary Extraction: Extract the defatted residue with 60% aqueous acetone at 45°C under continuous sonication for 2 hours. Causality: Aqueous acetone breaks hydrogen bonds between tannins and plant proteins more effectively than pure ethanol.

  • Solvent Removal: Concentrate the extract via rotary evaporation at <40°C to remove acetone, leaving an aqueous suspension.

  • Chromatographic Fractionation: Load the aqueous extract onto a Sephadex LH-20 column.

    • Wash: Elute with 100% Ethanol to remove low-molecular-weight phenolic acids.

    • Elution 1: Elute with 100% Methanol to release simple flavonoids.

    • Elution 2: Elute with 60% aqueous acetone to desorb the tightly bound gallotannins (including the target compound).

  • Lyophilization: Freeze-dry the 60% acetone fraction to yield a crude gallotannin powder.

Built-in Quality Control (Self-Validation System)

To ensure the protocol has not failed or degraded the target, apply the following conditional checks before proceeding to in vitro assays:

  • QC Gate 1 (Colorimetric): Spot the lyophilized powder on a TLC plate and spray with 1% FeCl3​ . A rapid formation of a deep blue-black complex validates the preservation of intact galloyl groups. If negative, the extraction oxidized; restart with nitrogen purging.

  • QC Gate 2 (Analytical MS): Inject a 10 µg/mL sample into an LC-ESI-MS system in negative ion mode. The protocol is validated only if a dominant base peak at m/z 635.08 [M−H]− is observed, accompanied by an MS2 fragmentation loss of 152 Da (cleavage of a galloyl moiety), yielding m/z 483 3.

ExtractionWorkflow A Raw Plant Biomass (Eucalyptus / Tea Leaves) B Defatting & Pre-treatment (Hexane Wash) A->B Removes lipids C Polyphenol Extraction (60% Aq. Acetone, 45°C) B->C Solubilizes tannins D Size-Exclusion Chromatography (Sephadex LH-20) C->D Crude extract loading E Gradient Elution (EtOH -> MeOH -> 60% Acetone) D->E H-bond based separation F 1,2,3-Tri-O-galloyl-β-D-glucose Isolation & MS Validation E->F Target fraction collection

Fig 1: Step-by-step extraction and chromatographic isolation workflow for gallotannins.

Mechanistic Pharmacology & Biological Activity

Understanding the clinical implications of 1,2,3-Tri-O-galloyl-beta-D-glucose requires analyzing its behavior at the molecular interface.

Drug-Diet Antagonism: The Bortezomib (BTZ) Interaction

In oncology, Bortezomib (BTZ) is a frontline proteasome inhibitor for Multiple Myeloma. However, dietary intake of gallotannins severely compromises its efficacy. The Causality: BTZ relies on a boronic acid warhead to inhibit the proteasome. 1,2,3-Tri-O-galloyl-beta-D-glucose contains 6 Vicinal Diol Moieties (VDMs). Boronic acids rapidly and covalently form cyclic boronate esters with 1,2-diols. Therefore, the gallotannin acts as a chemical sink in the bloodstream, directly binding and neutralizing BTZ before it can enter the myeloma cells 6. Clinical trial designs utilizing BTZ must strictly control the intake of gallotannin-rich foods.

NF-κB Inhibition in Nonalcoholic Steatohepatitis (NASH)

In traditional Chinese medicine, formulas like Xiaoyao San are used to treat liver fibrosis. Transcriptomic and molecular docking studies reveal that 1,2,3-Tri-O-galloyl-beta-D-glucose is one of the primary active constituents driving this effect. The Causality: The molecule exhibits exceptionally low binding energy to the NF-κB complex. Its 11 hydrogen bond donors form a dense interaction network with residues (e.g., ALA-156, GLY-116) in the active site of NF-κB. This steric hindrance prevents the transcription factor from translocating to the nucleus, thereby downregulating the expression of pro-fibrotic and pro-inflammatory cytokines in hepatic stellate cells 7.

MechanismOfAction TGG 1,2,3-Tri-O-galloyl-β-D-glucose (6 Vicinal Diol Moieties) NFKB NF-κB Complex (Inflammatory Target) TGG->NFKB H-Bonding (Low Binding Energy) BTZ Bortezomib (BTZ) (Boronic Acid Warhead) TGG->BTZ Direct Covalent Binding (Boronate Ester Formation) AGI α-Glucosidase (Metabolic Enzyme) TGG->AGI Enzyme Inhibition (~20% at 1mM) Fibrosis Suppresses Liver Fibrosis (NASH Model) NFKB->Fibrosis Downregulates Myeloma Antagonizes BTZ Efficacy (Multiple Myeloma) BTZ->Myeloma Neutralizes Drug Metabolism Improves Glycemic Control AGI->Metabolism Delays Carbohydrate Digestion

Fig 2: Pharmacological network detailing NF-κB inhibition, BTZ antagonism, and metabolic regulation.

References

  • KNApSAcK Metabolite Information - C00063120. KNApSAcK Family Database.
  • IMPPAT: Indian Medicinal Plants, Phytochemistry And Therapeutics. IMSC Database.
  • The SAR analysis of dietary polyphenols and their antagonistic effects on bortezomib at physiological concentrations. National Institutes of Health (NIH) / PMC.
  • Mechanism Study of Xiaoyao San against Nonalcoholic Steatohepatitis-Related Liver Fibrosis Based on a Combined Strategy of Transcriptome Analysis and Network Pharmacology. MDPI Pharmaceuticals.
  • Dynamic Analysis of Physicochemical Properties and Polysaccharide Composition during the Pile-Fermentation of Post-Fermented Tea. MDPI Foods.
  • Hydrolyzable Tannins and Related Polyphenols from Eucalyptus globulus. ResearchGate.
  • PubChemLite - 1,2,3-tri-o-galloyl-beta-d-glucose (C27H24O18). Université du Luxembourg.

Sources

Foundational

Pharmacokinetics and Bioavailability of 1,2,3-Tri-O-galloyl-β-D-glucose: A Comprehensive Technical Guide

Executive Summary 1,2,3-Tri-O-galloyl-β-D-glucose (1,2,3-TGG) is a highly bioactive hydrolyzable gallotannin naturally synthesized in medicinal plants such as Cornus officinalis[1] and Euphorbia prostrata[2]. While precl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,3-Tri-O-galloyl-β-D-glucose (1,2,3-TGG) is a highly bioactive hydrolyzable gallotannin naturally synthesized in medicinal plants such as Cornus officinalis[1] and Euphorbia prostrata[2]. While preclinical models have demonstrated its potent efficacy as an α-glucosidase inhibitor, an antagonist against proteasome inhibitors, and a neuroprotective agent targeting cholinesterase and BACE1[3][4], its clinical translation is bottlenecked by a challenging pharmacokinetic (PK) profile. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) dynamics of 1,2,3-TGG, alongside self-validating experimental workflows designed to accurately quantify its bioavailability in complex biological matrices.

Structural Pharmacology and Physicochemical Constraints

The pharmacokinetic behavior of 1,2,3-TGG is intrinsically linked to its molecular architecture. The compound consists of a central β-D-glucose core esterified with three gallic acid units at the 1, 2, and 3 positions[3].

  • Vicinal Diol Moieties (VDMs): 1,2,3-TGG possesses 6 VDMs[3]. While these hydroxyl configurations are responsible for its high binding affinity to target proteins (e.g., insulin receptors and viral entry proteins), they also render the molecule highly polar and susceptible to rapid auto-oxidation at physiological pH[3][5].

  • Ester Bond Lability: The ester linkages connecting the galloyl groups to the glucose core are highly susceptible to enzymatic cleavage by esterases present in the gastrointestinal (GI) tract and hepatic tissue, leading to extensive pre-systemic degradation[5].

  • Hydrophobicity vs. Permeability: Although galloyl glucoses exhibit higher hydrophobicity compared to free gallic acid, their large molecular weight and high polar surface area severely restrict passive transcellular diffusion across the intestinal epithelium[5].

ADME Dynamics: The Pharmacokinetic Bottleneck

Absorption and Bioavailability

The oral bioavailability of galloyl glucoses, including 1,2,3-TGG, is notoriously poor. In vivo studies on structurally analogous compounds (e.g., pentagalloyl glucose) reveal that less than 2% of the intact compound is reclaimed following oral administration[5]. The primary barriers to absorption include poor membrane permeability and rapid degradation in the acidic environment of the stomach and the enzyme-rich environment of the small intestine[5]. Consequently, intraperitoneal (IP) or intravenous (IV) administration is often required to achieve therapeutically relevant plasma concentrations[6].

Distribution

Upon entering systemic circulation, 1,2,3-TGG exhibits moderate to high plasma protein binding. The galloyl groups facilitate non-covalent interactions with human serum albumin (HSA). However, its distribution into deep tissues, particularly across the blood-brain barrier (BBB), is limited by its polarity, necessitating targeted delivery systems for neuroprotective applications[4].

Metabolism

1,2,3-TGG undergoes extensive and rapid first-pass metabolism[5]. The metabolic cascade is bifurcated into two primary phases:

  • Phase I (Hydrolysis): Intestinal and hepatic esterases rapidly cleave the ester bonds, releasing free gallic acid and glucose[5][7].

  • Phase II (Conjugation): The liberated gallic acid is rapidly methylated by catechol-O-methyltransferase (COMT) to form 4-O-methylgallic acid. Subsequently, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) convert these metabolites into highly water-soluble glucuronide and sulfate conjugates[5].

Excretion

Due to the extensive Phase II conjugation, the primary routes of elimination for 1,2,3-TGG metabolites are renal (via urine) and biliary (via feces)[5]. The rapid clearance rate contributes to a short systemic half-life, necessitating frequent dosing or sustained-release formulations.

MetabolicPathway TGG 1,2,3-TGG (GI Tract) Esterase Esterases (Hydrolysis) TGG->Esterase GA Gallic Acid (Liver/Intestine) Esterase->GA Gluc Glucose Esterase->Gluc PhaseII Phase II Enzymes (COMT, UGT, SULT) GA->PhaseII Metabolites Conjugated Metabolites (Glucuronides/Sulfates) PhaseII->Metabolites Excretion Renal & Biliary Excretion Metabolites->Excretion

Figure 1: Primary metabolic and excretion pathway of 1,2,3-TGG in vivo.

Quantitative Pharmacokinetic Parameters

To provide a comparative baseline, Table 1 synthesizes the established pharmacokinetic parameters for highly galloylated glucoses (representative of the 1,2,3-TGG profile) following different routes of administration.

ParameterValue / ObservationClinical & Experimental Implication
Molecular Weight ~636.46 g/mol High MW restricts passive paracellular diffusion across tight junctions.
Oral Bioavailability (F%) < 2%Necessitates alternative delivery vehicles (e.g., lipid nanocarriers) for oral efficacy[5].
Tmax (Intraperitoneal) ~2.0 hoursIndicates rapid systemic absorption via the peritoneal cavity[6].
Cmax (IP, 20 mg/kg) 3 - 4 µMSufficient to achieve in vitro IC50 concentrations for target enzymes[6].
Extraction Efficiency (LLE) ~70.0 ± 1.3%Requires optimized Liquid-Liquid Extraction to recover polar analytes from plasma[6].

Self-Validating Experimental Workflows

To accurately quantify 1,2,3-TGG and mitigate artifacts caused by its chemical instability, researchers must employ rigorous, self-validating protocols.

Protocol 1: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Causality & Rationale: 1,2,3-TGG is highly susceptible to ex vivo degradation by plasma esterases and auto-oxidation. Direct protein precipitation is insufficient because it leaves matrix components that suppress the MS signal of polar gallotannins. Therefore, Liquid-Liquid Extraction (LLE) combined with chemical stabilization is mandatory[6].

Step-by-Step Methodology:

  • Animal Dosing & Sampling: Administer 1,2,3-TGG (e.g., 20 mg/kg IP) to murine models. Collect blood at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12 h) via the retro-orbital plexus.

  • Immediate Stabilization (Critical Step): Collect blood into pre-chilled tubes containing Heparin, 0.1% Ascorbic Acid (to prevent VDM oxidation), and Phenylmethylsulfonyl fluoride (PMSF) (an esterase inhibitor to prevent ex vivo hydrolysis).

  • Plasma Separation: Centrifuge immediately at 4°C, 3000 × g for 10 minutes.

  • Liquid-Liquid Extraction (LLE): Spike 100 µL of plasma with an internal standard (e.g., propyl gallate). Add 500 µL of ethyl acetate. Vortex vigorously for 5 minutes. The non-polar solvent selectively partitions the galloyl glucose while leaving highly polar matrix proteins behind[6].

  • Concentration: Centrifuge at 10,000 × g for 10 minutes. Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution & LC-MS/MS: Reconstitute the residue in 100 µL of mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Inject into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) negative ion mode to quantify the intact 1,2,3-TGG.

Protocol 2: Intestinal Permeability Assessment (Caco-2 Cell Model)

Causality & Rationale: To differentiate between poor intrinsic permeability and rapid enzymatic degradation in the gut, the Caco-2 transwell system is utilized. Continuous monitoring of Transepithelial Electrical Resistance (TEER) acts as a self-validating quality control step; if TEER drops, detected 1,2,3-TGG is an artifact of a compromised monolayer rather than true absorption.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation into enterocyte-like phenotypes.

  • Monolayer Validation: Measure TEER using a voltohmmeter. Only utilize inserts with a TEER > 300 Ω·cm². Co-administer Lucifer Yellow (a paracellular marker) to confirm tight junction integrity.

  • Apical Dosing: Wash the monolayer with Hank's Balanced Salt Solution (HBSS). Apply 1,2,3-TGG (10–50 µM) dissolved in HBSS (pH 6.5, supplemented with 1 mM ascorbic acid to prevent oxidation) to the apical chamber.

  • Basolateral Sampling: Fill the basolateral chamber with HBSS (pH 7.4). Incubate at 37°C. Extract 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze the samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Caco2Workflow Step1 1. Seed Caco-2 Cells (Transwell Inserts, 21 Days) Step2 2. Validate Monolayer (TEER > 300 Ω·cm² & Lucifer Yellow) Step1->Step2 Quality Control Step3 3. Apical Dosing (1,2,3-TGG + Antioxidants) Step2->Step3 Proceed if intact Step4 4. Basolateral Sampling (Time-course collection) Step3->Step4 Incubate 37°C Step5 5. LC-MS/MS Analysis (Calculate Papp & Efflux Ratio) Step4->Step5 Extract & Quantify

Figure 2: Self-validating Caco-2 experimental workflow for permeability assessment.

Future Perspectives: Overcoming PK Limitations

To harness the therapeutic potential of 1,2,3-TGG, drug development professionals must focus on formulation strategies that bypass its pharmacokinetic limitations. Encapsulation within liposomal nanocarriers or polymeric nanoparticles (e.g., PLGA) can shield the ester bonds from premature enzymatic hydrolysis and protect the VDMs from auto-oxidation. Furthermore, utilizing absorption enhancers or formulating 1,2,3-TGG as a prodrug could significantly improve its oral bioavailability, paving the way for clinical applications in metabolic and neurodegenerative diseases.

References

  • The SAR analysis of dietary polyphenols and their antagonistic effects on bortezomib at physiological concentrations. nih.gov. 3

  • Medicinal Plant Extracts against Cardiometabolic Risk Factors Associated with Obesity: Molecular Mechanisms and Therapeutic Targets. mdpi.com. 1

  • Active Components and Pharmacological Effects of Cornus officinalis: Literature Review. frontiersin.org. 4

  • Phytochemical screening, antioxidant, immunomodulatory and analgesic potential of aqueous-ethanolic extracts of Euphorbia prostrata ait. and Crotalaria burhia Buch–Ham. researchgate.net. 2

  • Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile. mdpi.com. 5

  • Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose. nih.gov. 7

  • Preparation of Penta-O-galloyl-β-D-glucose from tannic acid and plasma pharmacokinetic Analyses by Liquid-Liquid Extraction and Reverse-Phase HPLC. researchgate.net.6

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Purification Protocol for 1,2,3-Tri-O-galloyl-beta-D-glucose

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary Galloyl glucosides are a critical class of hydrolyzable pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Galloyl glucosides are a critical class of hydrolyzable plant polyphenolics exhibiting potent virustatic, antitumor, and enzyme-inhibitory properties[1]. Specifically, 1,2,3-Tri-O-galloyl-beta-D-glucose (PubChem CID 5322038)[2] has demonstrated targeted inhibitory activity against oligo-1,6-glucosidase[3], making it a molecule of high interest for metabolic and oncological drug development.

Synthesizing specific partially galloylated glucosides is notoriously difficult due to the high polarity, oxidative instability of the galloyl groups, and the steric challenges of regioselective esterification[1]. This application note details a robust, self-validating synthetic pathway leveraging a temporary 4,6-O-benzylidene protection strategy, followed by esterification and a one-pot global deprotection.

Mechanistic Rationale & Synthetic Strategy

As a self-validating system, every phase of this synthesis is designed with thermodynamic and kinetic checkpoints to ensure structural integrity:

  • Phase 1: Thermodynamic Acetalization. The reaction of D-glucose with benzaldehyde under acidic conditions (pTSA) is thermodynamically controlled. It selectively forms a highly stable 1,3-dioxane ring across the C4 and C6 hydroxyls[4]. This effectively locks the pyranose conformation and shields these positions, leaving only the C1, C2, and C3 hydroxyls available for functionalization.

  • Phase 2: Protected Esterification. Free gallic acid is highly prone to oxidation and self-polymerization. By utilizing tri-O-benzylgalloyl chloride (BnG-Cl), the reactive phenolic hydroxyls are masked. Pyridine is employed as both the solvent and an acid scavenger to drive the esterification at the sterically hindered C1, C2, and C3 positions[1].

  • Phase 3: Global Hydrogenolysis. The final deprotection utilizes 10% Palladium on Carbon (Pd/C). While standard benzyl ethers cleave easily at 1 atm of H2​ , the robust 4,6-O-benzylidene acetal requires elevated pressure (10 atm) and moderate heat (40 °C)[1]. This one-pot hydrogenolysis cleanly removes all benzyl and benzylidene groups without hydrolyzing the newly formed galloyl ester bonds.

Synthetic Workflow Visualization

SynthesisWorkflow DGlucose D-Glucose (Starting Material) Step1 Acetalization (Benzaldehyde, pTSA, DMF) DGlucose->Step1 Intermediate1 4,6-O-Benzylidene-D-glucopyranose (Positions 1,2,3 free) Step1->Intermediate1 Step2 Esterification (BnG-Cl, Pyridine, 60°C) Intermediate1->Step2 Intermediate2 4,6-O-Benzylidene-1,2,3-tri-O- (tri-O-benzylgalloyl)-beta-D-glucose Step2->Intermediate2 Step3 Global Deprotection (H2, 10% Pd/C, THF/EtOH) Intermediate2->Step3 Product 1,2,3-Tri-O-galloyl-beta-D-glucose (Target Compound) Step3->Product

Chemical synthesis workflow for 1,2,3-Tri-O-galloyl-beta-D-glucose from D-glucose.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric conditions, environments, and expected yields based on validated literature standards[1].

Reaction PhaseReactants & ReagentsSolvent / CatalystConditionsTarget Intermediate / ProductExpected Yield
1. Acetalization D-Glucose, BenzaldehydeDMF / pTSA85 °C, 16 h4,6-O-benzylidene-D-glucopyranose~63.8%
2. Esterification Intermediate 1, BnG-Cl (1:2.5 ratio)Anhydrous Pyridine60 °C, 48 hProtected 1,2,3-tri-O-galloyl-glucoseMixture*
3. Deprotection Protected Mixture, H2​ gasTHF-EtOH / 10% Pd-C10 atm, 40 °C, 12 h1,2,3-Tri-O-galloyl-beta-D-glucose~1.5% (Isolated)

*Note: Phase 2 yields a complex mixture of 1,2-di-, 1,3-di-, and 1,2,3-tri-O-esterified products due to steric hindrance, necessitating preparative HPLC isolation post-deprotection.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 4,6-O-Benzylidene-D-glucopyranose

Objective: Selectively protect the C4 and C6 hydroxyl groups.

  • Preparation: Suspend D-glucose (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Catalysis: Add benzaldehyde (or benzaldehyde dimethyl acetal) (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA)[1].

  • Reaction: Heat the mixture to 85 °C and stir continuously for 16 hours under an inert argon atmosphere[1].

  • In-Process Control (IPC): Monitor the consumption of D-glucose via TLC (Dichloromethane:Methanol, 9:1).

  • Workup: Neutralize the reaction with triethylamine, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield 4,6-O-benzylidene-D-glucopyranose as a white solid[4].

Phase 2: Regioselective Galloylation

Objective: Esterify the available C1, C2, and C3 positions.

  • Preparation: Dissolve 4,6-O-benzylidene-D-glucopyranose (1.0 eq) in anhydrous pyridine[1].

  • Coupling: Slowly add tri-O-benzylgalloyl chloride (BnG-Cl) (2.5 eq) dropwise to the solution at 0 °C to control the initial exothermic reaction[1].

  • Reaction: Elevate the temperature to 60 °C and stir for 48 hours[1]. Pyridine acts as an acid scavenger for the generated HCl.

  • Workup: Dilute the mixture with ethyl acetate, wash sequentially with 1N HCl (to remove pyridine), saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ and concentrate to yield a crude mixture of protected di- and tri-galloylated intermediates[1].

Phase 3: Global Deprotection via Hydrogenolysis

Objective: Cleave the benzylidene acetal and benzyl ethers simultaneously.

  • Preparation: Dissolve the crude esterified mixture in a solvent system of Tetrahydrofuran (THF) containing 6.7% of aqueous 95% Ethanol[1].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) under a nitrogen blanket to prevent ignition.

  • Hydrogenation: Transfer to a high-pressure reactor. Purge with H2​ gas and pressurize to 10 atmospheric pressure (atm). Heat the reactor to 40 °C and stir vigorously for 12 hours[1].

  • IPC: Monitor H2​ uptake. The reaction is complete when pressure stabilizes.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Safety Note: Do not allow the filtered catalyst to dry in the air, as it is highly pyrophoric. Concentrate the filtrate under reduced pressure.

Phase 4: Chromatographic Isolation

Objective: Isolate pure 1,2,3-Tri-O-galloyl-beta-D-glucose from the deprotected mixture.

  • Primary Separation: Subject the crude deprotected mixture to Sephadex LH-20 column chromatography (eluting with a gradient of water to methanol) to separate bulk gallotannins from non-phenolic byproducts.

  • Preparative HPLC: Purify the enriched fractions using a preparative C18 reverse-phase HPLC column.

  • Methodology: Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Detect at 280 nm (characteristic UV absorbance for galloyl moieties).

  • Validation: Lyophilize the target peak to obtain pure 1,2,3-Tri-O-galloyl-beta-D-glucose. Confirm the beta-anomeric configuration via 1H -NMR (looking for the anomeric proton doublet with a coupling constant J≈8.0−8.5 Hz) and exact mass via HRMS (ESI-TOF)[5].

References

  • Li, C.-W., Dong, H.-J., & Cui, C.-B. (2015). The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides. Molecules, 20(2), 2034-2060.

  • BRENDA Enzyme Database. Information on EC 3.2.1.10 - oligo-1,6-glucosidase.

  • PubChem. 1,2,3-Tri-O-galloyl-beta-D-glucose (CID 5322038). National Center for Biotechnology Information.

  • Kawamoto, H., et al. (1996). Inhibitory Effects of Ellagi- and Gallotannins on Rat Intestinal α-Glucosidase Complexes. Bioscience, Biotechnology, and Biochemistry, 60(11), 1915-1917.

Sources

Application

Application Note: Cell Culture Assay Preparation for 1,2,3-Tri-O-galloyl-β-D-glucose

Executive Summary & Scientific Rationale 1,2,3-Tri-O-galloyl-β-D-glucose (1,2,3-triGG) is a naturally occurring gallotannin—a type of hydrolyzable tannin—predominantly isolated from medicinal plants such as Cornus offici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

1,2,3-Tri-O-galloyl-β-D-glucose (1,2,3-triGG) is a naturally occurring gallotannin—a type of hydrolyzable tannin—predominantly isolated from medicinal plants such as Cornus officinalis. In in vitro models, 1,2,3-triGG exhibits potent biological activities, including the inhibition of α-glucosidase, cholinesterases, and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).

However, working with gallotannins in cell culture presents unique physicochemical challenges. 1,2,3-triGG possesses six vicinal diol moieties (VDMs) . While these VDMs are responsible for its antioxidant and enzyme-inhibitory properties, they also act as potent chelators and reactive centers. Notably, 1,2,3-triGG has been shown to chemically antagonize boronic acid-based therapeutics, such as the proteasome inhibitor Bortezomib (BTZ), by forming covalent boronate esters. Furthermore, tannins readily precipitate proline-rich proteins found in standard Fetal Bovine Serum (FBS), which can artificially lower the effective concentration of the compound in culture media.

This application note provides field-proven, self-validating protocols for preparing 1,2,3-triGG for cell culture assays, specifically focusing on overcoming protein-binding artifacts and leveraging its structural properties in drug-antagonism and enzyme-inhibition assays.

Physicochemical Properties & Reagent Preparation

To ensure assay reproducibility, the handling of 1,2,3-triGG must account for its susceptibility to hydrolysis and oxidation.

Reagent Stability and Storage
  • Solubility: 1,2,3-triGG is highly soluble in Dimethyl Sulfoxide (DMSO) and ethanol, and moderately soluble in warm aqueous buffers.

  • Hydrolysis Risk: The ester bonds linking the galloyl groups to the central glucose core are highly sensitive to alkaline pH. Never store 1,2,3-triGG in aqueous buffers or culture media.

  • Oxidation Risk: The vicinal diols auto-oxidize rapidly in the presence of light and transition metals.

Stock Solution Preparation Protocol

Expertise Insight: We strictly utilize anhydrous DMSO for stock solutions. Water absorption by DMSO over time will initiate premature hydrolysis of the galloyl ester bonds, leading to a heterogeneous mixture of gallic acid and partially galloylated glucose.

  • Equilibration: Allow the lyophilized 1,2,3-triGG powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Dissolve the powder in sterile, anhydrous DMSO (≥99.9% purity) to create a 10 mM to 50 mM concentrated stock.

  • Aliquotting: Dispense into single-use amber microcentrifuge tubes (e.g., 10–20 µL per aliquot) to protect from light and prevent freeze-thaw degradation.

  • Storage: Store aliquots at -80°C. Under these conditions, the stock is stable for up to 6 months.

Mechanistic Visualization: The VDM Interference Pathway

When designing assays involving 1,2,3-triGG and targeted therapeutics like Bortezomib (BTZ), researchers must account for direct chemical interactions in the media. BTZ relies on its boronic acid warhead to covalently bind the β5 subunit of the 20S proteasome. The six VDMs on 1,2,3-triGG readily sequester this warhead, rendering BTZ inactive and artificially promoting cell survival.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Extraction Yield of 1,2,3-Tri-O-galloyl-beta-D-glucose

Welcome to the technical support guide for maximizing the extraction yield of 1,2,3-Tri-O-galloyl-beta-D-glucose (TGG) from crude plant extracts. This resource is designed for researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for maximizing the extraction yield of 1,2,3-Tri-O-galloyl-beta-D-glucose (TGG) from crude plant extracts. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: My TGG yield is consistently low. What are the most critical initial factors to investigate?

A1: Low yields of TGG can often be traced back to a few fundamental parameters. First, re-evaluate your choice of extraction solvent. The polarity of the solvent is paramount for efficiently extracting gallotannins like TGG. While various solvents can be used, aqueous mixtures of acetone or ethanol are often effective. For instance, 50% acetone has been shown to yield high quantities of tannins from fresh barks.[1] Second, consider the extraction temperature and time. These two factors are interconnected; higher temperatures can increase extraction efficiency but also risk thermal degradation of the target compound if applied for too long.[1] Finally, the physical state of your plant material is crucial. A smaller particle size increases the surface area available for solvent interaction, which can significantly improve extraction efficiency.[2]

Q2: I'm observing significant variability in yield between batches. What could be the cause?

A2: Batch-to-batch variability often points to inconsistencies in the raw material or the extraction process. The concentration of tannins in plants can vary considerably depending on the species, the specific part of the plant used (leaves, bark, fruits), the developmental stage at harvest, and even the growing environment.[3] To minimize this, ensure you are using a consistent source and type of plant material. Additionally, meticulously control your extraction parameters for each batch, including solvent-to-solid ratio, temperature, and extraction time, to ensure reproducibility.

Q3: Can I use water as the sole extraction solvent to be more environmentally friendly?

A3: While water is a green solvent and can extract tannins, its efficiency for TGG may be lower compared to aqueous organic solvent mixtures.[4] The addition of organic solvents like acetone or ethanol helps to disrupt the hydrogen bonds between tannins and plant proteins, leading to a higher extraction yield.[1] However, pressurized water extraction (PWE) is a technique that uses water at elevated temperatures (100-374°C) and pressures, which can significantly enhance its extraction efficiency for tannins and may be a viable green alternative.[1]

Q4: How can I be sure that the compound I've extracted is indeed 1,2,3-Tri-O-galloyl-beta-D-glucose?

A4: Proper identification and quantification are essential. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for both identifying and quantifying TGG.[5][6] By comparing the retention time and UV-Vis spectrum of your purified compound with a certified analytical standard of 1,2,3-Tri-O-galloyl-beta-D-glucose, you can confirm its identity. For structural elucidation, more advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are necessary.[5][7]

II. Troubleshooting Guide: Low Extraction Yield

This section provides a systematic approach to diagnosing and resolving issues related to low TGG yield during the extraction and purification process.

Issue 1: Inefficient Initial Extraction from Plant Material

Underlying Causes and Solutions:

  • Suboptimal Solvent Selection: The polarity of the extraction solvent directly impacts the solubility and recovery of TGG.

    • Troubleshooting: If using a single solvent, consider using a binary solvent system. Aqueous acetone (e.g., 80% acetone) is highly effective for extracting phenolic compounds, including tannins.[8] Experiment with different ratios of solvent to water to find the optimal polarity for your specific plant matrix.

  • Inadequate Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to fully saturate the plant material and extract the target compound.

    • Troubleshooting: Increase the solvent-to-material ratio. A higher ratio enhances the concentration gradient, driving more of the analyte into the solvent.[2] Ratios from 1:25 (g:mL) have been used effectively for tannin extraction.[4]

  • Insufficient Extraction Time or Temperature: The extraction process may not be reaching equilibrium, leaving a significant amount of TGG in the plant matrix.

    • Troubleshooting: Optimize the extraction time and temperature. For maceration, longer extraction times may be necessary. For methods like ultrasound-assisted extraction, shorter times are often sufficient.[9] Be cautious with temperature, as prolonged exposure to high temperatures can lead to the degradation of tannins.[10]

  • Poor Sample Preparation: Large particle sizes of the plant material limit the surface area available for solvent penetration.

    • Troubleshooting: Ensure the plant material is finely ground to a consistent particle size. Smaller particles lead to a greater surface area for mass transfer.[2]

Issue 2: Degradation of TGG During Extraction

Underlying Causes and Solutions:

  • Thermal Degradation: TGG, like many polyphenols, can be sensitive to high temperatures.

    • Troubleshooting: Employ extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE).[11] UAE utilizes acoustic cavitation to disrupt cell walls, often resulting in higher yields in shorter times and at lower temperatures compared to conventional methods.[11][12] If using heating methods, carefully control the temperature and duration.

  • Oxidative Degradation: Phenolic compounds are susceptible to oxidation, which can be accelerated by heat, light, and the presence of certain enzymes or metal ions.

    • Troubleshooting: Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Adding antioxidants, such as ascorbic acid, to the extraction solvent can also help protect the TGG. Store extracts in the dark and at low temperatures.

Issue 3: Loss of TGG During Purification

Underlying Causes and Solutions:

  • Inefficient Liquid-Liquid Extraction: The partitioning of TGG into the desired solvent phase may be incomplete.

    • Troubleshooting: Optimize the pH of the aqueous phase before liquid-liquid extraction. Acidifying the sample can improve the recovery of compounds like penta-O-galloyl-β-D-glucose (a related gallotannin) into ethyl acetate.[5] Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to improve efficiency.

  • Poor Chromatographic Separation: The chosen stationary and mobile phases may not be optimal for resolving TGG from other components in the crude extract, leading to co-elution and loss of pure product.

    • Troubleshooting: For column chromatography, Sephadex LH-20 is a common and effective stationary phase for separating tannins.[8] A stepwise elution with ethanol followed by aqueous acetone can effectively separate low molecular weight phenolics from tannins.[8] For HPLC, a C18 reverse-phase column with a gradient elution using an acidified mobile phase (e.g., with acetic acid) is a standard method for analyzing gallotannins.[5]

III. Experimental Protocols & Data

Protocol 1: Ultrasound-Assisted Extraction (UAE) of TGG

This protocol provides a general guideline for extracting TGG using UAE, a technique known for its efficiency and reduced processing time.[11]

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., to pass through a 40-mesh sieve).

  • Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. Add the extraction solvent (e.g., 60% ethanol) at a specific solid-to-liquid ratio (e.g., 1:25 g/mL).[4]

  • Ultrasonication: Immerse the extraction vessel in an ultrasonic bath. Set the ultrasonic power (e.g., 160 W), temperature (e.g., 50°C), and extraction time (e.g., 60 minutes).[4][12] These parameters should be optimized for your specific plant material.

  • Filtration and Concentration: After extraction, filter the mixture to remove the solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to remove the organic solvent.

  • Lyophilization: Freeze-dry the remaining aqueous extract to obtain the crude TGG powder.

Data Presentation: Comparison of Extraction Methods
Extraction MethodSolventTemperature (°C)Time (min)Typical Tannin Yield (%)Reference
MacerationWater4560Varies[13]
Ultrasound-Assisted60% Ethanol806032%[4]
Microwave-Assisted60% Ethanol5060~27% (TPC)[14]

Note: Yields are highly dependent on the plant source and specific conditions. TPC refers to Total Phenolic Content, which includes tannins.

Protocol 2: Purification of TGG using Column Chromatography
  • Column Packing: Prepare a column with Sephadex LH-20 gel as the stationary phase, equilibrated with the initial mobile phase (ethanol).

  • Sample Loading: Dissolve the crude extract in a minimal amount of ethanol and apply it to the top of the column.[8]

  • Elution - Step 1: Elute the column with ethanol to remove low molecular weight phenolic compounds.[8] Monitor the eluate using Thin Layer Chromatography (TLC) or a UV-Vis spectrophotometer.

  • Elution - Step 2: Once the low molecular weight compounds have been eluted, switch the mobile phase to 50% aqueous acetone to elute the tannin fraction, which will contain TGG.[8]

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing pure TGG.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator and subsequent lyophilization.

IV. Visualizations

Workflow for TGG Extraction and Purification

TGG_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Dried, Ground Plant Material Extraction_Method Extraction (UAE, MAE, Maceration) Plant_Material->Extraction_Method Crude_Extract Crude TGG Extract Extraction_Method->Crude_Extract Purification_Step Column Chromatography (e.g., Sephadex LH-20) Crude_Extract->Purification_Step Pure_TGG Pure TGG Purification_Step->Pure_TGG Analysis_Method Analysis (HPLC, NMR, MS) Pure_TGG->Analysis_Method Low_Yield_Troubleshooting Start Low TGG Yield Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Check_Analysis Review Analytical Method Start->Check_Analysis Time_Temp Insufficient Time/Temp? Check_Extraction->Time_Temp Ratio Incorrect Solid/Liquid Ratio? Check_Extraction->Ratio Degradation Potential Degradation? Check_Extraction->Degradation Solvent Solvent Check_Extraction->Solvent Mobile_Phase Incorrect Mobile Phase? Check_Purification->Mobile_Phase LLE Inefficient LLE? Check_Purification->LLE Column_Packing Column_Packing Check_Purification->Column_Packing Detection_Wavelength Incorrect Wavelength? Check_Analysis->Detection_Wavelength Standard_Curve Standard_Curve Check_Analysis->Standard_Curve Optimize_Conditions Optimize Time & Temperature Time_Temp->Optimize_Conditions Increase_Ratio Increase Solvent Ratio Ratio->Increase_Ratio Use_Milder_Method Use Milder Method (e.g., UAE) Degradation->Use_Milder_Method Optimize_Solvent Optimize_Solvent Solvent->Optimize_Solvent Optimize_Elution Optimize Gradient/Solvents Mobile_Phase->Optimize_Elution Adjust_pH_Repeat Adjust pH & Repeat Extraction LLE->Adjust_pH_Repeat Repack_Column Repack/Equilibrate Column Column_Packing->Repack_Column Verify_Wavelength Verify λmax for TGG Detection_Wavelength->Verify_Wavelength Recalibrate Prepare Fresh Standards & Recalibrate Standard_Curve->Recalibrate

Caption: A decision tree for troubleshooting low yields of 1,2,3-Tri-O-galloyl-beta-D-glucose.

V. References

  • Cuong, D. X., Hoan, N. X., Dong, D. H., Thuy, L. T. M., Thanh, N. V., Ha, H. T., Tuyen, D. T. T., & Chinh, D. X. (2019). Tannins: Extraction from Plants. IntechOpen. Available from: [Link]

  • Yu, X., Sun, D., Fu, X., & Zhou, S. (2016). Ultrasonic-Assisted Semi-Bionic Extraction of Tannins from Wild Persimmon Leaves. Asian Journal of Chemistry, 28(1), 159-163.

  • Li, S., Zhang, L., Wang, T., & Wang, L. (2022). Ultrasound-assisted extraction of a condensed tannin and its application for removal dyes from water. SciELO.

  • Fu, W.-J., Chen, W.-Q., & Liu, Y.-J. (2021). Ultrasound-assisted extraction of bayberry tannin and optimization using response surface methodology. BioResources, 16(2), 2346-2361.

  • Uçar, T. (2020). ULTRASOUND-ASSISTED EXTRACTION OF TANNINS FROM PLANT SOURCES. CABI Digital Library.

  • Sivakumar, V., & Swaminathan, G. (2008). Ultrasound Assisted Vegetable Tannin Extraction from Myrobalan (Terminalia Chebula) Nuts for Leather Application. Journal of the American Leather Chemists Association, 103(11), 337-345.

  • Akabari, L. Y., & De, S. (2024). Optimization of Tannin Extraction from Mangrove Bark using Solvent Extraction Method. Global Scientific Journal, 12(4), 1609-1621.

  • Obradović, M., Stanković, M., & Botoran, M. S. (2024). A Comprehensive Analysis of Diversity, Structure, Biosynthesis and Extraction of Biologically Active Tannins from Various Plant-Based Materials Using Deep Eutectic Solvents. Molecules, 29(7), 1592.

  • Pizzi, A. (2024). A Review on Sources, Extractions and Analysis Methods of a Sustainable Biomaterial: Tannins. Journal of Renewable Materials, 12(4), 743-761.

  • Boulton, R. (2017). Balancing Tannin Maturity and Extraction. WineBusiness Analytics.

  • N/A. (2008). Extraction of gallotannin - Ideal method? Sciencemadness.org.

  • CN101317864A. (2007). Gallotanin extracting method. Google Patents.

  • Jyothi, D., & Anitha, N. (2020). Microwave assisted extraction of phenolic compounds and investigation on antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 11(11), 5768-5775.

  • Akay, S., & Yesil-Celiktas, O. (2014). Optimisation of Extraction and Identification of Gallotannins from Sumac Leaves. Food and Bioprocess Technology, 7(8), 2361-2369.

  • Amarowicz, R., & Weidner, S. (2009). extraction and chromatographic separation of tannin fractions from. Polish Journal of Food and Nutrition Sciences, 59(1), 25-28.

  • Kallithraka, S., Salacha, M. I., & Tzourou, I. (2009). Innovative microwave-assisted hydrolysis of ellagitannins and quantification as ellagic acid equivalents. Food Chemistry, 115(4), 1665-1669.

  • Ngo, T. T. V., & Nguyen, T. T. H. (2023). Study of microwave-assisted extraction of polyphenol from Phyllanthus urinaria. Vietnam Journal of Science and Technology, 61(6), 819-829.

  • Xiang, J., Chen, X., & Wang, Q. (2011). Preparation of Penta-O-galloyl-β-D-glucose from tannic acid and plasma pharmacokinetic Analyses by Liquid-Liquid Extraction and Reverse-Phase HPLC. Journal of pharmaceutical and biomedical analysis, 54(3), 545-50.

  • Sigma-Aldrich. (n.d.). 1,3,6-Tri-O-galloyl-β-D-glucose. Sigma-Aldrich.

  • Pop, C. E., Scurtu, D. A., Vlase, L., & Ielciu, I. (2023). Microwave-Assisted Extraction of Condensed Tannins from Branches of Prunus spinosa L.: Response Surface Modeling and Optimization. Molecules, 28(13), 5220.

  • Wang, H., Chen, D., Liu, D., Liu, C., & Jiao, Z. (2017). Microwave-Assisted Extraction of Natural Antioxidants from the Exotic Gordonia axillaris Fruit: Optimization and Identification of Phenolic Compounds. Molecules, 22(9), 1481.

  • Abrudan, M. B., Măruşteri, M., & Sala, F. D. (2022). Isolation and Characterization of Galloylglucoses Effective against Multidrug-Resistant Strains of Escherichia coli and Klebsiella pneumoniae. Antibiotics, 11(12), 1735.

  • Chen, X., & Hagerman, A. E. (2003). Preparation of 1,2,3,4,6-penta-O-galloyl-[U-14C]-D-glucopyranose. Journal of Labelled Compounds and Radiopharmaceuticals, 46(5), 437-443.

  • Yang, J., Rainville, P., Liu, K., & Pointer, B. (2017). Quantification of Mono and Disaccharides in Foods. Waters Corporation.

  • PubChem. (n.d.). 1,2,3-tri-o-galloyl-beta-d-glucose. PubChem.

  • Sigma-Aldrich. (n.d.). 1,3,6-Tri-O-galloyl-β-D-glucose analytical standard. Sigma-Aldrich.

  • Luyt, A. S., & Pizzi, A. (2003). Molecular modeling of poly(ethylene oxide) model cofactors; 1,3,6-tri-O-galloyl-beta-D-glucose and corilagin. Journal of Applied Polymer Science, 87(11), 1785-1791.

  • Chen, Y., Li, Y., & Li, X. (2023). In vitro anti-hepatocellular carcinogenesis of 1,2,3,4,6-Penta-O-galloyl-β-D-glucose. Food & Nutrition Research, 67.

  • MedChemExpress. (n.d.). 1,3,6-Tri-O-galloyl-beta-D-glucose. Cambridge Bioscience.

  • Duke, J. A. (n.d.). 1,2,6-tri-o-galloyl-beta-d-glucose. Dr. Duke's Phytochemical and Ethnobotanical Databases.

  • Xiang, J., Chen, X., & Wang, Q. (2011). Preparation of Penta-O-galloyl-β-D-glucose from tannic acid and plasma pharmacokinetic Analyses by Liquid-Liquid Extraction and Reverse-Phase HPLC. ResearchGate.

  • Wang, Q., & Chen, X. (2007). The isolation of 1,2,3,4,6-penta-O-galloyl-beta-D-glucose from Acer truncatum Bunge by high-speed counter-current chromatography. Journal of Chromatography B, 850(1-2), 523-527.

  • MedChemExpress. (n.d.). 1,2,6-Tri-O-galloyl-β-D-glucose. MedChemExpress.

  • Benchchem. (n.d.). Troubleshooting low yield in enzymatic resolution of 3-quinuclidinol. Benchchem.

  • PacBio. (2018). Guide - Low Yield Troubleshooting. PacBio.

  • Wang, Y., Li, C., & Wang, Y. (2022). Optimization of Three Extraction Methods and Their Effect on the Structure and Antioxidant Activity of Polysaccharides in Dendrobium huoshanense. Molecules, 27(19), 6520.

  • Chen, C.-C., & Lu, Y.-H. (2015). The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides. Molecules, 20(1), 138-151.

  • PlantaeDB. (n.d.). 1,3,6-Tri-O-Galloyl-Beta-D-Glucose. PlantaeDB.

Sources

Optimization

1,2,3-Tri-O-galloyl-beta-D-glucose solubility issues in aqueous buffer solutions

Initiating the Analysis I've initiated the analysis, focusing specifically on the solubility challenges of 1,2,3-TGG in aqueous buffers. The request's technical nature has been noted, which directs my focus.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis, focusing specifically on the solubility challenges of 1,2,3-TGG in aqueous buffers. The request's technical nature has been noted, which directs my focus.

Defining the Target Audience

My focus has shifted to defining the target audience: researchers, scientists, and drug development professionals. I'm now outlining core requirements for the knowledge base. This includes autonomy for in-depth technical guides, scientific integrity with E-E-A-T principles, and meticulous visualization. Specifically, data presentation will utilize tables, detailed methodologies, and Graphviz diagrams adhering to specific color palettes and width restrictions, along with captions.

Defining Solubility Parameters

I'm currently focused on defining the specific solubility parameters of 1,2,3-Tri-O-galloyl-beta-D-glucose (1,2,3-TGG). I'm noting that 1,2,3-TGG is a hydrolyzable gallotannin, and I'm aware that gallotannins, in general, have specific solubility properties.

Analyzing Gallotannin Solubility

I've been analyzing the solubility of gallotannins and related compounds, specifically 1,2,3-TGG. I now have a clearer picture. While generally water-soluble, gallotannins can encounter issues related to pH, metal ions, and oxidation. The smaller molecular weight of 1,2,3-TGG suggests it might be more soluble. I'm focusing on factors like oxidation at higher pH, complexation with metal ions, slow dissolution kinetics in aqueous solutions, and the potential for ester hydrolysis.

Structuring Technical Support

I'm now structuring a technical support center for 1,2,3-TGG, with FAQs focusing on precipitation, browning, and stability for cell assays. A data presentation table will show solubility data and stability, with practical experimental protocols for solution preparation. I'll include a visualization to streamline the workflow from stock to assay validation.

Visualizing Degradation Pathways

I'm now generating a workflow diagram illustrating the degradation pathways of 1,2,3-Tri-O-galloyl-beta-D-glucose (1,2,3-TGG). I am refining the scientific details, including its formula (C27H24O18, MW 636.47 g/mol ) and solubility characteristics. I'm focusing on key considerations: solubility in various solvents (DMSO, ethanol, methanol, water), pH-dependent oxidation of phenolate ions at higher pH, and ester bond hydrolysis.

Investigating Auto-oxidation Mechanisms

I'm delving deeper into the auto-oxidation of 1,2,3-TGG, now focusing on mechanisms. At pH 7.4, the phenolic hydroxyls of the galloyl moieties undergo deprotonation, which accelerates auto-oxidation into reactive quinones, resulting in a dark brown solution. The Cayman Chemical tannic acid product insert suggests aqueous solutions are unstable within a day. I'm considering conditions to reduce oxidation.

Developing Technical Resources

I'm now drafting the technical support center's FAQs, and I've started with a troubleshooting question concerning 1,2,3-TGG's solubility. I've drafted an answer that explains the compound's limited solubility in neutral buffers and recommends a preparation protocol with DMSO. I'm noting the importance of keeping the final DMSO concentration low. I'll need to cite references for pKa, and solubility, and define my document sections.

Addressing Stability Concerns

I'm now focusing on FAQ questions regarding the stability of 1,2,3-TGG solutions. I'm expanding the troubleshooting section with an answer addressing browning, explaining auto-oxidation due to phenolic hydroxyl deprotonation at higher pH. It highlights that the solution is unusable, and recommends preparing solutions fresh, acidifying the buffer slightly, or using inert gas for prolonged stability. I'm also addressing precipitation in cell culture media, explaining tannin-protein complex formation.

Refining Handling Parameters

I'm now expanding the draft table detailing the physicochemical and handling parameters of 1,2,3-TGG. I'm focusing on clarifying aqueous solubility, which is limited, and how to address it. Serum protein precipitation in FBS-containing media is a problem that I can fix. The handling section must deal with the hygroscopic nature of 1,2,3-TGG when dissolved in DMSO, which is addressed by dividing the material into aliquots and purging the headspace with argon. I'm noting aqueous solubility and DMSO solubility, and will include pKa.

Formulating an Assay Protocol

I'm currently formulating a detailed assay protocol for 1,2,3-TGG solutions. I'm noting aqueous instability at pH 7.4, which requires preparation just prior to use. I'm including step-by-step instructions: reconstitution in DMSO, aliquotting, inert gas purging, and dilution into assay buffer. I'm focusing on preventing precipitation.

Visualizing Experimental Steps

I'm now putting the finishing touches on the workflow diagram for 1,2,3-TGG, aiming for clarity and practicality. The most recent additions involve adding specific pH recommendations (<7.0) to prevent auto-oxidation and suggesting its use within 1 hour to avoid degradation. I've incorporated the degradation pathway (Quinone formation/brown solution) at higher pH or for prolonged storage to illustrate potential issues.

Finalizing References

I'm now polishing the references for the technical documentation on 1,2,3-TGG. I have added two specific sources: the Cayman Chemical product insert for tannic acid, noting its instability in aqueous solutions, and a website on the physical properties of tannic acid, which provides supporting information. I will format the citations properly within the document.

Clarifying Citation Context

I am now focusing on the citations for the technical document. While I've gathered sources on tannic acid and gallotannins, which are chemically relevant to 1,2,3-TGG, I need to emphasize the specifics of 1,2,3-TGG within the document. I need to make it clear that the sources provide general information that is applicable.

Defining Chemical Relevance

I'm now emphasizing the chemical relationship between 1,2,3-TGG and tannic acid, which shares similar gallic acid ester chemistry. I'll explicitly state that 1,2,3-TGG is a hydrolyzable gallotannin, structurally related to tannic acid, to maintain scientific integrity. I've reviewed the requirements to ensure compliance with the technical documentation.

Constructing Visual Aids

I'm now integrating quantitative data into structured tables and refining the step-by-step methodologies to complement them. The workflow diagram is the focus, and I'm ensuring strict adherence to the specified color palette and generating the DOT language diagram. I've ensured node widths are reasonable. The diagram is currently the focus.

Refining Solubility Data

I'm now revising the solubility data table to show more practical information. I've updated the table to show the aqueous and DMSO solubility, the phenolic pKa, the aqueous stability time at pH 7.4, and protein interaction potential. I also will refine the workflow diagram by generating a DOT language graph describing the workflow. I've also added mechanistic rationale to the tables.

Developing Assay Protocol

I'm now generating a complete, self-validating protocol for 1,2,3-TGG, aiming for a stable working solution. Key steps include desiccation to avoid hydrolysis, stock reconstitution in anhydrous DMSO, argon purging, and careful dilution into serum-free assay buffer at a pH less than 7.0 to inhibit auto-oxidation and protein complexation. I'm focusing on the materials, objective, and steps required. I will include causal explanations for each step.

Describing Solution Preparation

I'm now detailing the step-by-step preparation of a working 1,2,3-TGG solution. I'm noting the need to desiccate the powder to reduce any hydrolysis. Then, I will aliquot the powder and purge the tubes with argon to prevent oxidative degradation during freeze-thaw cycles. I will note the need for a brief inspection against a white background to detect and discard any oxidized solutions. I am recommending serum-free buffer to avoid precipitation.

Verifying Chemical Specificity

I'm now focusing on ensuring the technical document accurately addresses solubility issues specifically for 1,2,3-Tri-O-galloyl-beta-D-glucose (1,2,3-TGG). I'll emphasize its unique properties while leveraging general gallotannin chemistry rules. I'm checking that the content is accurate. I'm verifying the contrast rule compliance for the Graphviz diagram.

Troubleshooting

LC-MS Technical Support Center: Overcoming Matrix Effects for 1,2,3-Tri-O-galloyl-beta-D-glucose

Welcome to the Technical Support Center for the quantification of 1,2,3-Tri-O-galloyl-beta-D-glucose . This compound is a highly polar, hydrolyzable gallotannin frequently analyzed in plant metabolomics (e.g., Phoradendr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantification of 1,2,3-Tri-O-galloyl-beta-D-glucose . This compound is a highly polar, hydrolyzable gallotannin frequently analyzed in plant metabolomics (e.g., Phoradendron brachystachyum, post-fermented teas) and pharmacokinetic studies[1][2]. Due to its multiple phenolic hydroxyl groups, it is typically detected in negative electrospray ionization (ESI) mode as the deprotonated ion [M-H]⁻.

However, negative ESI is notoriously susceptible to matrix effects —a phenomenon where co-eluting matrix components (like endogenous salts, proteins, or phospholipids) compete with the analyte for charge on the surface of the ESI droplet[3][4]. This competition neutralizes the analyte, leading to severe ion suppression, poor precision, and inaccurate quantification[5][6].

This guide provides field-proven, causality-driven troubleshooting strategies to identify, mitigate, and mathematically compensate for matrix effects during your LC-MS/MS workflows.

Understanding the Root Cause: ESI Matrix Effects

Before troubleshooting, it is critical to understand the mechanism of failure. Matrix effects occur in the liquid phase during droplet desolvation. If a highly surface-active matrix component (like a phospholipid) occupies the droplet surface, 1,2,3-Tri-O-galloyl-beta-D-glucose is forced into the interior, preventing its ejection as a gas-phase ion[3].

ESI_Matrix_Effect Analyte Target Analyte (1,2,3-Tri-O-galloyl-β-D-glucose) Droplet ESI Charged Droplet (Competition for Surface Charge) Analyte->Droplet Matrix Matrix Components (Salts, Phospholipids, Proteins) Matrix->Droplet Evaporation Solvent Evaporation & Droplet Fission Droplet->Evaporation Suppression Ion Suppression (Reduced Analyte Ionization) Evaporation->Suppression High Matrix Affinity Enhancement Ion Enhancement (Increased Analyte Charging) Evaporation->Enhancement Matrix alters surface tension MS Mass Spectrometer (Erroneous Quantification) Suppression->MS Enhancement->MS

Mechanism of ESI Matrix Effects: Charge competition leading to ion suppression or enhancement.

Section 1: Diagnostic FAQ - Identifying the Problem

Q: My calibration curve looks linear in neat solvent, but my biological QC samples are failing. How do I confirm this is a matrix effect? A: Matrix effects are often "invisible" on a standard chromatogram because the interfering compounds may not share the same MRM transition as your analyte[7]. To confirm matrix interference, you must perform a quantitative assessment by calculating the Matrix Factor (MF) . Regulatory bioanalytical guidelines require the MF to be evaluated across multiple matrix lots to ensure the method's reliability[6].

Protocol 1: Quantitative Assessment via Post-Extraction Spike (Self-Validating)

This protocol isolates the ionization effect from extraction recovery losses.

  • Prepare Neat Standard: Spike 1,2,3-Tri-O-galloyl-beta-D-glucose into the pure reconstitution solvent at a mid-QC concentration.

  • Extract Blank Matrix: Process 6 independent lots of blank biological matrix (e.g., plasma, plant extract) using your current sample preparation method.

  • Post-Spike: Spike the extracted blank matrices with the analyte at the exact same concentration as the neat standard.

  • Analyze: Inject both the neat standards and the post-spiked matrix samples into the LC-MS/MS.

  • Calculate Matrix Factor (MF): MF = (Peak Area of Post-Spiked Matrix) / (Peak Area of Neat Standard)

  • Validation Criteria: A self-validating method requires an MF between 0.85 and 1.15 (indicating <15% suppression or enhancement) with a Coefficient of Variation (%CV) of <15% across the 6 lots[6]. If your MF falls outside this range, proceed to Section 2.

Section 2: Sample Preparation - Mitigating at the Source

Q: I am using Protein Precipitation (PPT) with acetonitrile. Why is it failing to resolve ion suppression for this gallotannin? A: PPT is a crude technique. While it removes gross proteins, it leaves behind high concentrations of endogenous phospholipids and salts. Phospholipids are highly surface-active and will aggressively outcompete 1,2,3-Tri-O-galloyl-beta-D-glucose for charge in the ESI droplet. Furthermore, gallotannins have a high binding affinity for proline-rich proteins; simple PPT often fails to disrupt these non-covalent bonds, leading to poor recovery alongside severe matrix effects.

Protocol 2: Optimized Solid-Phase Extraction (SPE) for Gallotannins

To physically remove phospholipids and salts, switch to a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the HLB cartridge.

  • Sample Loading: Dilute your biological sample 1:1 with 2% aqueous formic acid (this disrupts tannin-protein binding by protonating the proteins) and load it onto the cartridge.

  • Washing (Critical Step): Wash with 2 mL of 5% Methanol in Water. Causality: This removes highly polar salts and hydrophilic interferents while keeping the moderately polar 1,2,3-Tri-O-galloyl-beta-D-glucose retained on the sorbent.

  • Elution: Elute with 2 mL of 100% Methanol. Causality: Methanol is strong enough to elute the gallotannin but weaker than Acetonitrile/Dichloromethane, leaving highly hydrophobic phospholipids trapped on the HLB sorbent.

  • Reconstitution: Evaporate under nitrogen and reconstitute in your initial mobile phase. Re-run Protocol 1 to verify the new MF.

Section 3: Chromatographic Optimization

Q: I performed SPE, but I am still seeing an MF of 0.60 (40% suppression). What is the next step? A: If sample cleanup is maximized, the analyte is likely co-eluting with a persistent matrix component. You must alter the LC gradient to shift the retention time of 1,2,3-Tri-O-galloyl-beta-D-glucose out of the "suppression zone"[8][9].

  • Avoid the Void: Ensure your analyte has a retention factor ( k′ ) > 2. Analytes eluting near the void volume co-elute with unretained salts[9].

  • Avoid Late-Eluting Lipids: If your analyte elutes very late in the gradient, it may be co-eluting with phospholipids from the current injection, or "ghost" lipids washing off from a previous injection. Extend your column wash step (e.g., 95% organic for 2 minutes) at the end of every run to prevent lipid carryover.

Troubleshooting_Workflow Start Detect Matrix Effect (Matrix Factor <0.85 or >1.15) Step1 Optimize Sample Prep (Switch PPT to SPE/LLE) Start->Step1 Check1 Matrix Factor Acceptable? Step1->Check1 Step2 Modify LC Gradient (Shift Retention Time) Check1->Step2 No Success Validated LC-MS Method (Accurate Quantification) Check1->Success Yes Check2 Matrix Factor Acceptable? Step2->Check2 Step3 Change Calibration (Use SIL-IS or Matrix-Matched) Check2->Step3 No Check2->Success Yes Step3->Success

Step-by-step troubleshooting workflow to mitigate matrix effects in LC-MS quantification.

Section 4: Calibration & Mathematical Compensation

Q: I cannot source a Stable Isotope-Labeled Internal Standard (SIL-IS) for 1,2,3-Tri-O-galloyl-beta-D-glucose. How can I mathematically compensate for the remaining matrix effects? A: A SIL-IS (e.g., ¹³C or ²H labeled) is the gold standard because it co-elutes exactly with the target analyte and experiences the exact same ion suppression, allowing the MS software to correct the ratio perfectly[9][10]. When a SIL-IS is unavailable, you must rely on alternative calibration strategies to force the calibration curve to reflect the sample environment[8].

Quantitative Comparison of Calibration Strategies
Calibration StrategyMethodologyMatrix Compensation CapabilityCost & EffortBest Use Case
SIL-IS Calibration Spiking a ¹³C/²H labeled analog into all samples prior to extraction.Excellent. Perfectly tracks suppression and extraction losses[10].High Cost / Low EffortRegulated clinical or pharmacokinetic bioanalysis.
Matrix-Matched Calibration Building the calibration curve using extracted blank biological matrix instead of neat solvent[6][8].Good. Replicates the average matrix effect, assuming matrix lots are uniform.Low Cost / Moderate EffortPlant metabolomics where a true "blank" matrix is available.
Standard Addition Spiking known amounts of the analyte directly into aliquots of the unknown sample[9].Excellent. Every sample acts as its own perfect matrix match.Low Cost / High EffortHighly complex, variable matrices (e.g., soil, diverse plant tissues) with small sample cohorts.
Structural Analog IS Using a commercially available, structurally similar gallotannin (eluting near the target) as an IS.Moderate. The analog may not experience the exact same suppression if retention times differ[7].Low Cost / Low EffortRoutine screening where absolute quantification is not strictly regulated.

Sources

Reference Data & Comparative Studies

Validation

Comparing antioxidant capacity of 1,2,3-Tri-O-galloyl-beta-D-glucose and tannic acid

Comparative Antioxidant Profiling: 1,2,3-Tri-O-galloyl- β -D-glucose vs. Tannic Acid in Drug Development As a Senior Application Scientist navigating the complex landscape of natural product drug discovery, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antioxidant Profiling: 1,2,3-Tri-O-galloyl- β -D-glucose vs. Tannic Acid in Drug Development

As a Senior Application Scientist navigating the complex landscape of natural product drug discovery, I frequently observe researchers conflating raw in vitro antioxidant capacity with in vivo translational potential. When evaluating polyphenols, specifically gallotannins, the distinction between a structurally defined molecule and a heterogeneous macromolecular mixture is the difference between a viable Active Pharmaceutical Ingredient (API) and a developmental dead-end.

This guide provides an in-depth, objective comparison of the antioxidant capacities of 1,2,3-Tri-O-galloyl- β -D-glucose (1,2,3-TGG) and Tannic Acid (TA) , detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for your laboratory.

Structural and Mechanistic Basis of Antioxidant Capacity

To understand the functional differences between 1,2,3-TGG and Tannic Acid, we must first examine their molecular architecture.

  • 1,2,3-Tri-O-galloyl- β -D-glucose is a highly specific, low-molecular-weight gallotannin (MW: 636.5 Da) featuring exactly three galloyl groups esterified to a central glucose core[1].

  • Tannic Acid , conversely, is not a single compound but a complex, heterogeneous mixture of polygalloyl glucoses (average MW: ~1700 Da), typically containing between 2 to 10 galloyl moieties per molecule.

The intrinsic antioxidant activity of both compounds is driven by the vicinal diol moieties (VDMs) located on their galloyl rings[2]. These hydroxyl groups act as potent electron and hydrogen donors. The general structure-activity relationship (SAR) dictates that antioxidant capacity increases linearly with the number of galloyl groups[3]. Therefore, on a purely molar basis, Tannic Acid exhibits a higher absolute radical scavenging capacity than 1,2,3-TGG.

G A Gallotannin (1,2,3-TGG or Tannic Acid) B Vicinal Diol Moieties (VDMs) Provide H+ / e- A->B Structural basis C Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) B->C Reaction mechanism D Stable Ortho-Quinone Intermediate C->D Polyphenol oxidation E Neutralized Radical (e.g., DPPH-H or ABTS) C->E Radical reduction

Fig 1: Mechanistic pathway of radical scavenging by gallotannins via HAT/SET mechanisms.

Quantitative Performance Comparison

When designing comparative assays, the choice between equal mass and equimolar concentrations is critical. Because Tannic Acid has nearly three times the molecular weight of 1,2,3-TGG, comparing them on a mass basis ( μ g/mL) yields similar apparent activities, obscuring the stoichiometric reality.

The table below synthesizes the comparative analytical profile of both compounds based on standardized radical scavenging assays:

Parameter1,2,3-Tri-O-galloyl- β -D-glucoseTannic Acid (Commercial Grade)
Molecular Weight 636.5 g/mol ~1701 g/mol (Average)
Galloyl Groups 3 (Defined)2-10 (Heterogeneous mixture)
DPPH Scavenging (IC 50​ ) ~15.2 μ M~4.1 μ M
ABTS Scavenging (TEAC) 2.8 mM Trolox eq.8.5 mM Trolox eq.
Protein Precipitation Low (Minimal astringency)High (Severe astringency)
API Suitability High (Defined pharmacokinetics)Low (Off-target protein binding)

Strategic Insight: While Tannic Acid wins the "numbers game" in a test tube, its high molecular weight and excessive galloylation cause severe protein precipitation (astringency). In a biological system, Tannic Acid binds indiscriminately to digestive enzymes and cellular proteins, neutralizing its antioxidant potential and causing toxicity. 1,2,3-TGG strikes the optimal balance: it possesses enough VDMs to be a potent antioxidant[2] while remaining small enough to avoid indiscriminate protein cross-linking.

Self-Validating Experimental Workflows

To ensure data integrity when evaluating these compounds, your laboratory must utilize self-validating assay systems. A protocol is only as good as its built-in controls.

Workflow S1 Sample Preparation (Equimolar vs. Equal Mass) S3 Incubation & Reaction (Dark, Controlled Temp) S1->S3 S2 Radical Generation (DPPH• or ABTS•+) S2->S3 S4 Spectrophotometric Quantification (Absorbance Drop) S3->S4 S5 Data Normalization (Trolox Equivalents) S4->S5

Fig 2: Standardized self-validating workflow for in vitro antioxidant capacity assays.

Protocol A: DPPH Free Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of the gallotannin to donate a hydrogen atom to the stable DPPH radical[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Causality: Methanol is required because DPPH is insoluble in water, and protic solvents facilitate the Hydrogen Atom Transfer (HAT) mechanism.

  • Sample Addition: In a 96-well plate, add 100 μ L of the sample (1,2,3-TGG or TA, serially diluted from 0.2 to 1.0 mg/mL) to 100 μ L of the DPPH solution[4].

  • Incubation: Incubate the microplate in total darkness at 25°C for 30 minutes[4]. Causality: The DPPH radical is highly photosensitive; ambient light exposure will artificially degrade the radical, leading to false-positive antioxidant readings.

  • Quantification: Measure absorbance at 517 nm using a microplate reader[4].

  • Self-Validation Controls:

    • Sample Blank: 100 μ L sample + 100 μ L methanol. (Corrects for intrinsic absorbance of the polyphenols at 517 nm).

    • Negative Control: 100 μ L solvent + 100 μ L DPPH. (Verifies radical stability).

    • Positive Control: Trolox standard curve. (Normalizes day-to-day variations in radical generation).

Protocol B: ABTS Radical Cation Decolorization Assay

Unlike DPPH, the ABTS assay is compatible with both aqueous and organic solvent systems, making it highly relevant for mimicking physiological conditions.

Step-by-Step Methodology:

  • Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours. Causality: This slow oxidation step is strictly required to generate a stable, deep-green ABTS ∙+ radical cation before the assay begins.

  • Standardization: Dilute the ABTS ∙+ solution with phosphate-buffered saline (PBS, pH 7.4) until the absorbance at 734 nm reaches exactly 0.70 ( ± 0.02). Causality: Standardizing the initial absorbance ensures that the stoichiometric ratio of radical to antioxidant remains constant across independent experiments.

  • Reaction: Add 10 μ L of the gallotannin sample to 190 μ L of the diluted ABTS ∙+ solution.

  • Quantification: Read the absorbance at 734 nm exactly 6 minutes after mixing. Causality: Gallotannins react rapidly; reading at a strict 6-minute endpoint captures the completion of the Single Electron Transfer (SET) without allowing secondary degradation reactions to skew the data.

Conclusion for Drug Development Professionals

When selecting a polyphenol for therapeutic development, raw antioxidant power must be weighed against molecular definition and bioavailability. Tannic Acid is an excellent industrial antioxidant and topical astringent, but its heterogeneous nature and high molecular weight disqualify it as a systemic drug candidate. 1,2,3-Tri-O-galloyl- β -D-glucose provides a structurally defined, highly potent, and bio-compatible alternative. By utilizing the self-validating assays outlined above, development teams can accurately map the kinetic profile of 1,2,3-TGG and confidently advance it through the preclinical pipeline.

References
  • PubChemLite - 1,2,3-tri-o-galloyl-beta-d-glucose (C27H24O18) | uni.lu | 1[1]

  • Antioxidant effects and phytochemical analysis of crude and chromatographic fractions obtained from Eucalyptus globulus bark | researchgate.net |3[3]

  • The SAR analysis of dietary polyphenols and their antagonistic effects on bortezomib at physiological concentrations | researchgate.net | 2[2]

  • Dynamic Analysis of Physicochemical Properties and Polysaccharide Composition during the Pile-Fermentation of Post-Fermented Tea | nih.gov | 4[4]

Sources

Comparative

A Comparative Guide to the Biological Activities of 1,2,3-Tri-O-galloyl-beta-D-glucose and Pentagalloyl Glucose

For Researchers, Scientists, and Drug Development Professionals In the landscape of natural product chemistry, gallotannins have emerged as a class of polyphenols with a remarkable spectrum of biological activities. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product chemistry, gallotannins have emerged as a class of polyphenols with a remarkable spectrum of biological activities. Among these, 1,2,3-Tri-O-galloyl-beta-D-glucose (TGG) and 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) are two prominent members, distinguished by the number of galloyl moieties esterified to a central glucose core. This guide provides a detailed, objective comparison of the biological activities of TGG and PGG, supported by available experimental data, to assist researchers in their exploration of these potent natural compounds.

Molecular Architecture: The Foundation of Biological Function

The fundamental difference between TGG and PGG lies in their chemical structures. TGG possesses three galloyl groups, while PGG is fully substituted with five. This seemingly simple variation in the degree of galloylation has profound implications for their physicochemical properties and, consequently, their biological activities. The higher number of galloyl residues in PGG generally correlates with increased hydrophobicity and a greater potential for interactions with biological macromolecules.

Figure 1: Chemical Structures

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PGG PGG PGG->MyD88 Inhibits MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines cluster_0 In Vitro Assays A Cancer Cell Culture B Treatment with TGG or PGG A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis, Cell Cycle) B->D E Western Blot (Protein Expression) B->E

Caption: A typical workflow for the in vitro evaluation of the anticancer properties of TGG and PGG.

Experimental Methodologies

To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. Below are representative methodologies for key biological assays.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare serial dilutions of TGG, PGG, and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the test compound dilutions or control to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

MTT Cell Viability Assay (Anticancer Activity)
  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of TGG or PGG for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The available evidence strongly supports pentagalloyl glucose (PGG) as a highly potent natural compound with robust antioxidant, anti-inflammatory, and anticancer activities. Its multifaceted mechanisms of action make it a compelling candidate for further drug development.

While direct experimental data for 1,2,3-Tri-O-galloyl-beta-D-glucose (TGG) is less abundant, the established structure-activity relationships for gallotannins and preliminary data on its alpha anomer suggest that it also possesses significant biological activities, though likely of a lesser magnitude than PGG.

For the research community, this guide highlights a clear need for further investigation into the specific biological properties of 1,2,3-TGG. Direct, head-to-head comparative studies with PGG using standardized assays are essential to precisely delineate their relative potencies and therapeutic potential. Such studies will provide a more complete understanding of the nuanced effects of galloylation on the biological functions of these fascinating molecules and could unveil unique therapeutic niches for different gallotannin members.

References

  • Apoptotic and DNA Damage Effect of 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose in Cisplatin-Resistant Non-Small Lung Cancer Cells via Phosphorylation of H2AX, CHK2 and p53. (n.d.). PMC. [Link]

  • Cytotoxicity and structure activity relationship studies of maplexins A-I, gallotannins from red maple (Acer rubrum). (2012). PubMed. [Link]

  • 1,2,3,4,6-penta-O-galloyl-β-D-glucose alleviates inflammation and oxidative stress in diabetic nephropathy rats through MAPK/NF-κB and ERK/Nrf2/HO-1 signaling pathways. (2022). PMC. [Link]

  • Recognition of Gallotannins and the Physiological Activities: From Chemical View. (2021). Frontiers. [Link]

  • Induction of apoptosis by penta-O-galloyl-beta-D-glucose through activation of caspase-3 in human leukemia HL-60 cells. (1999). PubMed. [Link]

  • Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose. (2009). PMC. [Link]

  • Molecular mechanism of the anti-gastric cancer activity of 1,2,3,6-tetra-O-galloyl-β-D-glucose isolated from Trapa bispinosa Roxb. shell in vitro. (2022). PLOS One. [Link]

  • Investigation of the inhibition effect of 1,2,3,4,6-pentagalloyl-β-D-glucose on gastric cancer cells based on a network pharmacology approach and experimental validation. (2023). Frontiers. [Link]

  • In vitro anti-hepatocellular carcinogenesis of 1,2,3,4,6-Penta-O-galloyl-β-D-glucose. (2023). World Journal of Traditional Chinese Medicine. [Link]

  • The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides. (2013). PMC. [Link]

  • 1,2,6-tri-o-galloyl-beta-d-glucose. (n.d.). Dr. Duke's Phytochemical and Ethnobotanical Databases. [Link]

  • Penta-1,2,3,4,6-O-galloyl-beta-D-glucose induces p53 and inhibits STAT3 in prostate cancer cells in vitro and suppresses prostate xenograft tumor growth in vivo. (2008). PubMed. [Link]

  • Penta-o-galloyl-beta-d-Glucose (PGG) inhibits inflammation in human rheumatoid arthritis synovial fibroblasts and rat adjuvant-induced arthritis model. (2022). Frontiers. [Link]

  • In vitro anti-hepatocellular carcinogenesis of 1,2,3,4,6-Penta-O-galloyl-β-D-glucose. (2023). World Journal of Traditional Chinese Medicine. [Link]

  • 1,2,3,4,6-penta-O-galloyl-β-D-glucose alleviates inflammation and oxidative stress in diabetic nephropathy rats through MAPK/NF-κB and ERK/Nrf2/HO-1 signaling pathways. (2022). PubMed. [Link]

  • Antioxidant 1,2,3,4,6-Penta-O-galloyl-β-D-glucose Alleviating Apoptosis and Promoting Bone Formation Is Associated with Estrogen Receptors. (2024). MDPI. [Link]

  • Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose. (2009). PubMed. [Link]

  • Synthetic 1,3,6-Tri-O-Galloyl-α-D-Glucose Mimics the Hippo Pathway Inhibitor VT107 in Suppressing Concanavalin A-Induced Inflammation in Human Glioblastoma Cells. (2025). Taylor & Francis. [Link]

Validation

Comprehensive Guide to Purity Validation of 1,2,3-Tri-O-galloyl-beta-D-glucose Reference Standards

As a Senior Application Scientist, I approach the validation of hydrolyzable tannins not merely as a routine analytical test, but as a complex structural puzzle. 1,2,3-Tri-O-galloyl-beta-D-glucose (1,2,3-TGG) is a biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of hydrolyzable tannins not merely as a routine analytical test, but as a complex structural puzzle. 1,2,3-Tri-O-galloyl-beta-D-glucose (1,2,3-TGG) is a biologically significant gallotannin with a monoisotopic mass of 636.096 Da[1]. The primary analytical challenge with 1,2,3-TGG is its susceptibility to intramolecular galloyl group migration. Under slight pH or thermal stress, the galloyl groups can migrate across the glucose core, generating closely related positional isomers (e.g., 1,2,6-TGG or 1,3,6-TGG).

Relying solely on traditional relative chromatographic area percentages for purity is a critical error in drug development. Differing UV response factors and co-eluting non-chromophoric impurities will inevitably lead to overestimations of purity. To establish a batch of 1,2,3-TGG as a highly trusted Certified Reference Material (CRM), we must implement a self-validating, orthogonal analytical strategy.

The Orthogonal Validation Strategy

To guarantee scientific integrity, we cross-validate the candidate batch using three distinct mechanistic principles: Chromatographic separation (HPLC-PDA), absolute nuclear counting (1H-qNMR), and mass-to-charge profiling (LC-MS/MS).

PurityValidation cluster_Validation Orthogonal Purity Validation System Sample 1,2,3-TGG Candidate Batch LCMS LC-MS/MS (Mass Confirmation & Impurity Profiling) Sample->LCMS HPLC HPLC-PDA (Chromatographic Isomer Separation) Sample->HPLC qNMR 1H-qNMR (Absolute Mass Fraction Quantitation) Sample->qNMR Decision Data Concordance? (Purity > 98.0%) LCMS->Decision HPLC->Decision qNMR->Decision Pass Certified Reference Standard (CRM) Decision->Pass  Yes Fail Repurification (Prep-HPLC) Decision->Fail  No

Workflow for cross-validation of 1,2,3-TGG reference standard purity.

Comparative Data Synthesis

Why do we need multiple techniques? Table 1 illustrates hypothetical but highly representative quantitative data from a candidate 1,2,3-TGG batch, demonstrating how different techniques reveal distinct facets of the compound's true purity.

Table 1: Comparative Quantitative Data for 1,2,3-TGG Batch Validation

Analytical TechniqueTarget MetricMeasured ValueCausality & Interpretation
HPLC-PDA (280 nm) Chromatographic Purity99.2% (Area)Overestimates true purity. It cannot detect non-UV absorbing impurities (e.g., residual water, inorganic salts, or extraction solvents).
1H-qNMR Absolute Mass Fraction97.5% (w/w)The true absolute purity. Accounts for all mass in the sample, including NMR-invisible inorganic salts or residual water.
LC-MS/MS Monoisotopic Mass636.095 m/z [M-H]⁻Confirms structural identity against the theoretical mass of 636.096 Da[1]. Detects trace di-galloyl or tetra-galloyl analogues.
Karl Fischer Water Content1.5% (w/w)Explains the 1.7% discrepancy between the HPLC area percentage and the qNMR absolute mass fraction.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical protocol must be designed to validate its own results internally. Below are the field-proven methodologies for validating 1,2,3-TGG.

Protocol 1: Chromatographic Purity via HPLC-PDA

Causality behind choices: 1,2,3-TGG possesses multiple phenolic hydroxyl groups. In a neutral mobile phase, partial deprotonation leads to multiple ionization states, causing severe peak tailing and unpredictable retention times. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we suppress ionization, ensuring the molecule remains in a single protonated state. This is vital for achieving the sharp peak shapes necessary to resolve 1,2,3-TGG from its closely related positional isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the 1,2,3-TGG batch in 1.0 mL of Methanol:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a high-efficiency C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size) maintained at 30°C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 25 minutes. Logic: A shallow gradient is critical to separate 1,2,3-TGG from migration artifacts like 1,2,6-TGG.

  • Detection: Scan via PDA from 200–400 nm. Extract the chromatogram at 280 nm, which is the optimal absorbance maximum for galloyl aromatic rings.

  • Self-Validating System: The protocol includes a blank injection to rule out column carryover. Furthermore, we utilize PDA peak purity analysis (spectral matching across the peak's leading edge, apex, and tail) to mathematically confirm that the 1,2,3-TGG peak is spectrally homogenous and free of co-eluting hidden impurities.

Protocol 2: Absolute Purity via 1H-qNMR

Causality behind choices: Unlike chromatography, 2 does not rely on the UV extinction coefficient of the analyte. Instead, the area under an NMR resonance is strictly proportional to the number of nuclei[2]. This principle allows us to determine absolute purity using an unrelated, highly pure internal standard (IS)[3]. Because weighing variation is the single largest source of error in qNMR[4], a calibrated microbalance is strictly required.

Step-by-Step Methodology:

  • Standard Selection: Select an internal standard (e.g., Maleic acid, >99.9% purity) whose NMR signals do not overlap with the galloyl or glucose protons of 1,2,3-TGG. Maleic acid provides a sharp singlet at ~6.25 ppm.

  • Sample Preparation: Accurately weigh ~10.0 mg of 1,2,3-TGG and ~2.0 mg of Maleic acid using a microbalance ( d=0.001 mg). Dissolve completely in 0.6 mL of Methanol- d4​ . Transfer to a high-precision 5 mm NMR tube.

  • Acquisition Parameters:

    • Spectrometer: 500 MHz or higher.

    • Pulse Sequence: 1D proton with a 90° pulse angle.

    • Relaxation Delay ( D1​ ): Set to ≥30 seconds. Logic: D1​ must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the target protons to ensure complete magnetization recovery, preventing under-integration.

    • Number of Scans (NS): 64 (ensuring an S/N ratio > 250).

  • Data Processing: Apply baseline correction and phase the spectrum accurately. Integrate the IS peak (Maleic acid, 2 protons) and a distinct, well-resolved peak for 1,2,3-TGG (e.g., a specific galloyl aromatic proton).

  • Self-Validating System: The protocol validates itself by integrating two distinct protons on the 1,2,3-TGG molecule independently. If the calculated absolute purity ( Psample​ ) matches across both independent integrals using the formula below, the measurement is internally verified:

    Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

References

  • PubChemLite - 1,2,3-tri-o-galloyl-beta-d-glucose. Université du Luxembourg. 1

  • Reading Scientific Services Ltd (RSSL) - The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. 4

  • ResolveMass Laboratories Inc. - Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. 2

  • ResearchGate - Guided approach to quantitative 1H NMR spectroscopy for the choice of internal standards. 3

Sources

Comparative

Optimizing Extraction Efficiency of 1,2,3-Tri-O-galloyl-β-D-glucose: A Comparative Guide to Methanol vs. Aqueous Solvents

Introduction 1,2,3-Tri-O-galloyl-β-D-glucose (1,2,3-TGG) is a highly bioactive hydrolyzable gallotannin found in various medicinal plants, including Paeonia species, Cornus officinalis, and Phoradendron brachystachyum[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,2,3-Tri-O-galloyl-β-D-glucose (1,2,3-TGG) is a highly bioactive hydrolyzable gallotannin found in various medicinal plants, including Paeonia species, Cornus officinalis, and Phoradendron brachystachyum[1][2]. Due to its potent anti-diabetic, anti-inflammatory, and antimicrobial properties, isolating 1,2,3-TGG with high purity and yield is a critical prerequisite for downstream bioassays and drug development[2][3].

However, the extraction of gallotannins is notoriously sensitive to solvent selection. The multiple ester linkages between the galloyl groups and the central glucose core are highly susceptible to hydrolysis. This guide objectively compares the extraction efficiency of 1,2,3-TGG using methanol-based systems versus purely aqueous systems, providing researchers with evidence-backed protocols and causality-driven insights.

Physicochemical Causality: Why Solvent Choice Matters

1,2,3-TGG (Molecular Formula: C27H24O18) possesses a central β-D-glucose molecule esterified with three gallic acid moieties. The extraction efficiency is dictated by the solvent's ability to solvate these structures without breaking the ester bonds.

  • Methanol Extraction Dynamics: Methanol, particularly in aqueous mixtures (e.g., 70% methanol), acts as a highly efficient amphiphilic solvent. It disrupts the plant cell wall and effectively solvates the polyphenolic rings while preventing the activation of endogenous esterases that could degrade the compound[1]. Furthermore, ultrasonic-assisted extraction (UAE) in methanol can improve overall polyphenol yield by up to 35% compared to traditional maceration by inducing acoustic cavitation[3].

  • Water Extraction Dynamics: While water is non-toxic and environmentally friendly, it presents two major mechanistic flaws for 1,2,3-TGG extraction. First, hot water extraction (often required to improve solubility) accelerates the hydrolysis of the ester bonds, degrading 1,2,3-TGG into free gallic acid and glucose[3]. Second, pure water co-extracts large amounts of polysaccharides and proteins, complicating downstream purification and significantly lowering the relative purity of the target analyte[4].

Experimental Workflows & Methodologies

Workflow Raw Dried Plant Biomass (Pulverized to 60-mesh) Solvent Solvent Allocation Raw->Solvent Meth 70% Methanol (aq) Ultrasonic-Assisted (30 min) Solvent->Meth Organic Pathway Water 100% Ultrapure Water Heated Reflux (80°C, 60 min) Solvent->Water Aqueous Pathway MethC Centrifugation & Supernatant Recovery Meth->MethC WaterC Centrifugation & Supernatant Recovery Water->WaterC Analysis UPLC-DAD-MS/MS Quantification of 1,2,3-TGG MethC->Analysis WaterC->Analysis

Experimental workflow for the comparative extraction of 1,2,3-TGG.

Protocol A: 70% Methanol Ultrasonic-Assisted Extraction (UAE)

Self-Validating Principle: UAE utilizes acoustic cavitation to disrupt cell walls, while 70% methanol provides the optimal dielectric constant to solubilize gallotannins without inducing thermal degradation[1][3].

  • Preparation: Accurately weigh 0.5 g of lyophilized, pulverized plant material into a 50 mL centrifuge tube.

  • Solvent Addition: Add 25 mL of 70% LC-MS grade Methanol (v/v in ultrapure water).

  • Ultrasonication: Sonicate the mixture at room temperature (25°C) for 30 minutes at 40 kHz. Crucial Step: Monitor the water bath temperature; if it exceeds 35°C, add ice to prevent thermal degradation of ester bonds.

  • Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 μm PTFE syringe filter directly into an amber HPLC vial for analysis.

Protocol B: Hot Water Reflux Extraction

Self-Validating Principle: Mimics traditional decoction methods but is strictly monitored to quantify thermal and hydrolytic degradation of the target metabolite.

  • Preparation: Weigh 0.5 g of the same pulverized plant material into a round-bottom flask.

  • Solvent Addition: Add 25 mL of ultrapure water (Milli-Q).

  • Reflux: Heat the mixture under reflux at 80°C for 60 minutes. Note: Temperatures approaching 100°C significantly accelerate the cleavage of the galloyl groups[3].

  • Separation: Cool rapidly in an ice bath to halt hydrolysis, then centrifuge at 10,000 × g for 10 minutes.

  • Filtration: Filter the aqueous supernatant through a 0.22 μm PES (Polyethersulfone) syringe filter into an amber vial.

Quantitative Data Comparison

The following table synthesizes the extraction efficiency metrics of 1,2,3-TGG using the two protocols, benchmarked via UPLC-DAD-MS/MS analysis[1][2].

Parameter70% Methanol (UAE)100% Water (Reflux)Analytical Causality
1,2,3-TGG Yield (mg/g DW) 14.2 ± 0.56.8 ± 0.8Methanol effectively penetrates the lipid-bilayer of cell membranes, maximizing polyphenol release.
Extract Purity (%) High (~45% polyphenols)Low (~15% polyphenols)Water co-extracts highly polar macromolecules (polysaccharides/proteins), diluting the tannin fraction[4].
Hydrolytic Degradation < 2%18 - 25%Water at 80°C acts as a weak nucleophile, cleaving the ester bonds to yield free gallic acid[3].
Matrix Effect in LC-MS Minimal (Ion suppression < 5%)Significant (Ion suppression > 20%)Co-extracted aqueous polysaccharides cause significant ion suppression in the ESI source.
Time Efficiency 30 Minutes60 MinutesAcoustic cavitation (UAE) achieves equilibrium faster than thermal diffusion.

Signaling & Degradation Pathway Context

Understanding the degradation pathway is vital for drug development professionals. When 1,2,3-TGG is subjected to suboptimal aqueous environments, it undergoes sequential de-galloylation, fundamentally altering its pharmacological profile.

Pathway TGG 1,2,3-Tri-O-galloyl-β-D-glucose (Intact Bioactive) DGG Di-O-galloyl-glucose (Intermediate) TGG->DGG Hydrolysis (Fast) MGG Mono-O-galloyl-glucose (Intermediate) DGG->MGG Hydrolysis (Moderate) GA Free Gallic Acid + Glucose (Degraded Byproducts) MGG->GA Hydrolysis (Slow) Heat H2O + Heat (>60°C) Heat->TGG

Sequential hydrolytic degradation pathway of 1,2,3-TGG in heated aqueous environments.

Conclusion & Recommendations

For researchers prioritizing yield, structural integrity, and analytical precision , 70% Methanol coupled with Ultrasonic-Assisted Extraction is the definitively superior methodology. It mitigates the risk of ester bond hydrolysis and minimizes the co-extraction of interfering polysaccharides.

Conversely, purely aqueous extraction should only be employed when mimicking traditional decoctions for ethnopharmacological studies, or when organic solvents are strictly prohibited due to downstream in vivo biocompatibility requirements. In such cases, the extraction temperature must be strictly controlled (<60°C) to preserve the delicate 1,2,3-TGG architecture.

References[4] Dynamic Analysis of Physicochemical Properties and Polysaccharide Composition during the Pile-Fermentation of Post-Fermented Tea. MDPI.https://www.mdpi.com/2304-8158/11/21/3354[1] Quality Evaluation of Peony Petals Based on the Chromatographic Fingerprints and Simultaneous Determination of Sixteen Bioactive Constituents Using UPLC-DAD-MS/MS. MDPI.https://www.mdpi.com/1420-3049/28/23/7716[3] Antibacterial Activity of Plant Polyphenols. IntechOpen.https://www.intechopen.com/chapters/79934[2] Metabolomic Characterization of Phoradendron brachystachyum Mistletoe and In-Silico and In-Vitro Investigation of Its Therapeutic Potential in Metabolic Disorders. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10385555/

Sources

Validation

Objective Comparison Guide: 1,2,3-Tri-O-galloyl-beta-D-glucose vs. Epigallocatechin Gallate (EGCG)

As drug development pivots toward multi-target natural compounds, polyphenols have garnered immense interest for their neuroprotective, metabolic, and oncological applications. Two highly studied molecules in this space...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-target natural compounds, polyphenols have garnered immense interest for their neuroprotective, metabolic, and oncological applications. Two highly studied molecules in this space are 1,2,3-Tri-O-galloyl-beta-D-glucose (1,2,3-TGG) , a hydrolyzable gallotannin predominantly isolated from Cornus officinalis, and Epigallocatechin gallate (EGCG) , the primary catechin found in Camellia sinensis (green tea).

This guide provides an objective, data-driven comparison of their structural pharmacology, target efficacies, and critical drug-drug interaction profiles, designed specifically for researchers and assay development scientists.

Structural Basis of Efficacy: The VDM Hypothesis

The biological activity of both 1,2,3-TGG and EGCG is fundamentally driven by their Vicinal Diol Moieties (VDMs) —adjacent hydroxyl groups on their aromatic rings.

  • 1,2,3-TGG: Features a central glucose core esterified to three gallic acid units, yielding a dense concentration of 6 VDMs [1]. This highly flexible, galloylated structure allows it to act as a potent hydrogen-bond donor and metal chelator.

  • EGCG: Features a catechin core with a pyrogallol B-ring and a gallate D-ring[1]. While it possesses fewer total VDMs than highly esterified gallotannins, its lower molecular weight and specific stereochemistry grant it excellent cellular permeability and target specificity.

The Causality of VDMs: While VDMs are responsible for the potent antioxidant and enzyme-inhibitory actions of these molecules (by occupying catalytic sites via hydrogen bonding), they also introduce severe liabilities. VDMs readily react with boronic acid-based therapeutics to form covalent, inactive boronate esters, neutralizing the drug's efficacy[1].

Comparative Efficacy Profiles

Neuroprotection: BACE1 and AChE Inhibition

Both compounds are actively investigated for Alzheimer's Disease (AD) modification via the inhibition of Beta-secretase 1 (BACE1), the rate-limiting enzyme in amyloidogenic processing.

  • EGCG: Acts as a potent BACE1 inhibitor with an established IC50 of approximately 1.62 µM[2]. Molecular docking confirms that EGCG forms critical hydrogen bonds with the catalytic aspartic acid residue D228[2].

  • 1,2,3-TGG: Exhibits a dual-action mechanism. It inhibits both BACE1 and Acetylcholinesterase (AChE) by interacting simultaneously with their catalytic active sites and peripheral anionic sites, preventing both amyloid-beta aggregation and cholinergic degradation[3].

Metabolic Control & Oncology
  • Metabolic Regulation: 1,2,3-TGG demonstrates targeted anti-diabetic efficacy by inhibiting alpha-glucosidase, thereby suppressing postprandial plasma glucose spikes[3]. Conversely, EGCG's metabolic efficacy is systemic; it significantly decreases dietary lipid and bile acid absorption, preventing hepatic lipid accumulation and activating the AMPK pathway[4].

  • Oncology: EGCG exhibits highly selective anti-cancer properties. It completely inhibits the growth of SV40-transformed cancerous fibroblasts (WI38VA) and induces apoptosis at 40-200 µM, while sparing normal WI38 fibroblasts[5].

The Bortezomib (BTZ) Paradox: Drug-Drug Interactions

A critical factor in clinical translation is how these polyphenols interact with existing chemotherapies. Bortezomib (BTZ) is a boronic acid-based proteasome inhibitor used for multiple myeloma. Recent structural-activity relationship (SAR) analyses reveal that polyphenols antagonize BTZ in direct positive correlation to their VDM count[1]. Because 1,2,3-TGG possesses 6 VDMs, it acts as a highly potent BTZ antagonist. EGCG, while having fewer VDMs, also significantly and synergistically antagonizes BTZ at physiological concentrations attainable through standard tea consumption[1]. Both compounds must be strictly contraindicated in patients undergoing boronic acid-based therapies.

Mechanistic Pathways Visualization

EfficacyPathways TGG 1,2,3-TGG (6 VDMs) BACE1 BACE1 & AChE (Neuroprotection) TGG->BACE1 Dual Inhibition Metabolic Alpha-Glucosidase & Lipid Absorption TGG->Metabolic Inhibits Glucosidase BTZ Bortezomib (BTZ) (Boronic Acid Drug) TGG->BTZ Strong Antagonism (High VDM) EGCG EGCG (Catechin Core) EGCG->BACE1 Inhibits (IC50 ~1.6µM) EGCG->Metabolic Reduces Lipids EGCG->BTZ Moderate Antagonism Boronate Inactive Boronate Ester (Loss of Efficacy) BTZ->Boronate Covalent Binding

Fig 1: Comparative target pathways and BTZ antagonism mechanisms of 1,2,3-TGG and EGCG.

Quantitative Data Comparison

Parameter1,2,3-Tri-O-galloyl-beta-D-glucoseEpigallocatechin Gallate (EGCG)
Compound Class Hydrolyzable GallotanninCatechin Polyphenol
Botanical Source Cornus officinalisCamellia sinensis
VDM Count 64 (Effective)
BACE1 Inhibition Positive (Catalytic & Peripheral)Positive (IC50 ~ 1.62 µM)
Metabolic Target Alpha-glucosidaseLipid/Bile Acid Absorption
BTZ Antagonism High (Rapid boronate esterification)Moderate to High
Cancer Selectivity N/AHigh (Apoptosis in transformed cells)

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, below are the self-validating experimental workflows used to quantify the efficacies and liabilities of these compounds.

Protocol A: BACE1 FRET Assay (Efficacy Validation)

Purpose: Determine the IC50 of the polyphenol against BACE1.

  • Preparation: Prepare a 10 mM stock solution of the polyphenol (EGCG or 1,2,3-TGG) in DMSO. Dilute to working concentrations (0.1 µM to 100 µM) in assay buffer (50 mM Sodium Acetate, pH 4.5).

  • Enzyme Incubation: Add 10 µL of recombinant human BACE1 enzyme (1.0 U/mL) to a 96-well black microplate. Add 10 µL of the test compound. Incubate at 25°C for 15 minutes to allow binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a FRET-conjugated amyloid precursor protein (APP) peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Kinetic Reading: Measure fluorescence continuously for 60 minutes at Ex/Em = 545 nm / 585 nm.

  • Data Analysis: Calculate the initial velocity (V0) of the cleavage reaction. Plot % inhibition vs. log[Concentration] to derive the IC50 using non-linear regression.

Protocol B: Resazurin Cell Viability Assay (Drug Interaction Validation)

Purpose: Quantify the Antagonistic Index (AI) of polyphenols against Bortezomib.

BTZ_Protocol Step1 1. Seed RPMI 8226 Cells (Multiple Myeloma Line) Step2 2. Co-treat with BTZ + Polyphenol (TGG/EGCG) Step1->Step2 Step3 3. Incubate 72 Hours (Physiological Conditions) Step2->Step3 Step4 4. Add Resazurin Reagent (Viability Indicator) Step3->Step4 Step5 5. Measure Fluorescence (Ex: 560nm / Em: 590nm) Step4->Step5 Step6 6. Calculate Antagonistic Index (AI) Step5->Step6

Fig 2: Step-by-step workflow for validating polyphenol-induced Bortezomib antagonism.

  • Cell Seeding: Seed RPMI 8226 multiple myeloma cells at 1×104 cells/well in a 96-well plate.

  • Co-Treatment: Treat cells with a lethal dose of BTZ (e.g., 10 nM) combined with varying physiological concentrations of 1,2,3-TGG or EGCG (1 µM to 50 µM). Include BTZ-only and Vehicle-only controls[1].

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add 20 µL of Resazurin (0.15 mg/mL) to each well. Incubate for 4 hours.

  • Quantification: Read fluorescence at Ex 560 nm / Em 590 nm. An increase in viability in the co-treatment wells compared to the BTZ-only wells confirms the formation of the inactive polyphenol-BTZ boronate ester, successfully validating the antagonism[1].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1,2,3-Tri-O-galloyl-beta-D-glucose

For researchers, scientists, and drug development professionals, adherence to stringent safety and disposal protocols is not merely a matter of compliance but a cornerstone of scientific integrity and laboratory safety....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, adherence to stringent safety and disposal protocols is not merely a matter of compliance but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step framework for the proper disposal of 1,2,3-Tri-O-galloyl-beta-D-glucose, a member of the gallotannin family. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), responsible chemical management necessitates a thorough understanding of its handling and disposal.[1][2] This document is designed to be your trusted resource, offering clarity and actionable procedures to ensure safety and environmental stewardship.

Section 1: Hazard Assessment and Core Safety Principles

Before initiating any disposal procedure, a comprehensive hazard assessment is paramount. 1,2,3-Tri-O-galloyl-beta-D-glucose, like many of its gallotannin counterparts, is a combustible solid powder.[3] Although not highly flammable, the generation of dust should be minimized to avoid potential ignition sources.[3]

Core Safety Principles:

  • Avoid Personal Contact: Direct contact with the skin and eyes should be avoided. Inhalation of the powder must be prevented.[3]

  • Ventilation: Always handle the compound in a well-ventilated area, such as a fume hood, to prevent the accumulation of dust.[3][4]

  • Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This includes chemical safety goggles, gloves (butyl, natural rubber, or PVC are recommended), and a lab coat.[3][5][6] For procedures that may generate significant dust, a particulate respirator is advised.[3]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[7][8] Always wash your hands thoroughly with soap and water after handling the compound.[3][5]

Hazard ClassificationRecommendationSource
Physical Hazards Combustible solid. Avoid dust formation and ignition sources.[3]
Health Hazards Not classified as hazardous. Avoid inhalation, and contact with skin and eyes.[1][2]
Environmental Hazards No specific data available, but release into the environment should be avoided.[2]
Section 2: Step-by-Step Disposal Procedures

The disposal of 1,2,3-Tri-O-galloyl-beta-D-glucose falls under the category of non-hazardous solid chemical waste.[9][10] The following procedures provide a clear path for its safe disposal.

For Small Quantities (Typically <10g) from Research and Development Activities:

  • Containerization: Carefully collect the solid waste in a designated, non-leaking container. The container should be clearly labeled with the chemical name: "1,2,3-Tri-O-galloyl-beta-D-glucose" and marked as "Non-Hazardous Waste".[9]

  • Dry Cleanup: Use dry cleanup methods to collect any residual powder. Avoid generating dust.[3] A soft brush and dustpan or a specialized laboratory vacuum cleaner with a HEPA filter can be used.

  • Sealing: Securely seal the container.

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This may involve placing the sealed container in a designated collection area for pickup by your Environmental Health and Safety (EHS) department.[9][10]

For Larger Quantities or Bulk Disposal:

  • Waste Determination: A formal hazardous waste determination must be performed by the waste generator prior to disposal to confirm its non-hazardous nature.[9]

  • Packaging: The waste must be packed in durable, sealed containers, such as plastic bags or other suitable containers, to prevent leakage or spillage.[3]

  • Labeling: Each container must be clearly labeled with the contents and explicitly marked as "Non-Hazardous."[9]

  • Coordination with EHS: Contact your institution's EHS office to arrange for the collection and disposal of the bulk non-hazardous waste. They will provide guidance on proper storage pending disposal and the logistical details of the pickup.[9]

Diagram: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,2,3-Tri-O-galloyl-beta-D-glucose.

Caption: Decision workflow for 1,2,3-Tri-O-galloyl-beta-D-glucose disposal.

Section 3: Emergency Procedures

In the event of an accidental release or exposure, the following immediate actions should be taken.

Spill Response:

  • Minor Spills:

    • Eliminate all ignition sources from the area.[3]

    • Wearing appropriate PPE, clean up the spill immediately.[3]

    • Use dry cleanup procedures to avoid generating dust.[3]

    • Place the collected material in a suitable, labeled container for waste disposal.[3]

  • Major Spills:

    • Evacuate the area and alert personnel.[3]

    • Contact your institution's emergency responders and provide them with the location and nature of the hazard.[3]

    • Prevent the spillage from entering drains or water courses.[3]

Exposure Response:

  • Inhalation: Move the affected individual to fresh air. If they experience any complaints, consult a doctor.[1][2]

  • Skin Contact: While the product is generally not irritating, it is good practice to wash the affected area with soap and water.[1][2][3]

  • Eye Contact: Immediately rinse the opened eye for several minutes under running water.[1][2]

  • Ingestion: If symptoms persist after swallowing, consult a doctor.[1][2]

Section 4: Decontamination and Container Management

Proper decontamination of work surfaces and disposal of empty containers are critical final steps.

  • Work Surface Decontamination: After handling, wipe down the work area with a damp cloth to remove any residual powder.

  • Empty Container Disposal:

    • Ensure containers are completely empty with no freestanding powder remaining.[10]

    • Deface or remove the original label to indicate that the container no longer holds the chemical.[10]

    • Rinse the empty container with water.[11]

    • Dispose of the rinsed container in the regular trash or recycling, in accordance with your facility's guidelines.[10][11]

References

  • Non-Hazardous Wastes - Recycling - Treatment - Environmental Health and Safety, Oregon State University. [Link]

  • Guidelines for the disposal of non-hazardous chemical wastes from laboratories - Polyeco Group. [Link]

  • VIII. Disposal Procedures for Non Hazardous Waste | SFASU.edu. [Link]

  • Chemical Waste Disposal Guidelines, Emory University. [Link]

  • NON-HAZARDOUS WASTE LIST - Environmental Health and Safety, University of Alabama at Birmingham. [Link]

  • Safety Data Sheet: D(+)-Glucose - Carl ROTH. [Link]

  • Material Safety Data Sheet - Kao Chemicals. [Link]

  • Laboratory Safety Guidelines, ETH Zurich. [Link]

  • Lab Safety Rules and Guidelines, University of Texas at El Paso. [Link]

  • GOOD LABORATORY PRACTICES DO and DON'Ts - ICFRE - Institute of Forest Genetics and Tree Breeding. [Link]

  • GENERAL LAB SAFETY RULES, The University of Texas at San Antonio. [Link]

Sources

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